molecular formula C19H27NO3 B1325701 Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate CAS No. 898771-07-8

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

カタログ番号: B1325701
CAS番号: 898771-07-8
分子量: 317.4 g/mol
InChIキー: HVJHGRYSLRHPNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 6-oxo-6-[3-(pyrrolidin-1-ylmethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)11-4-3-10-18(21)17-9-7-8-16(14-17)15-20-12-5-6-13-20/h7-9,14H,2-6,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHGRYSLRHPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643232
Record name Ethyl 6-oxo-6-{3-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-07-8
Record name Ethyl ε-oxo-3-(1-pyrrolidinylmethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-{3-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process that has been designed for efficiency and scalability, prioritizing commercially available starting materials and well-established chemical transformations. This document will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols for each step, and offer insights into potential challenges and optimization strategies. The synthesis is divided into three key stages: the preparation of the acylating agent, a Friedel-Crafts acylation to construct the core phenyl-keto-ester scaffold, and the final introduction of the pyrrolidinomethyl functionality.

Introduction

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is a complex organic molecule featuring a central phenyl ring substituted with a keto-ester chain and a pyrrolidinomethyl group. The presence of both a lipophilic ester and a basic amino group suggests potential applications as a scaffold in the development of novel therapeutic agents. The pyrrolidine motif is a common feature in many biologically active compounds and approved drugs, often contributing to improved pharmacokinetic properties and target engagement.[1] This guide aims to provide a robust and reproducible synthetic route to access this compound for further investigation.

The retrosynthetic analysis of the target molecule suggests two primary disconnection approaches. The first involves a Friedel-Crafts acylation of a pre-functionalized (pyrrolidinomethyl)benzene derivative. However, this approach is fraught with potential complications due to the Lewis acidic conditions of the Friedel-Crafts reaction, which can lead to undesired side reactions with the basic pyrrolidine nitrogen. The second, and more strategically sound approach, involves the installation of the pyrrolidinomethyl group in the final step of the synthesis. This strategy circumvents the compatibility issues of the Friedel-Crafts reaction and allows for a more controlled and higher-yielding synthesis. This guide will focus on the latter, more robust, synthetic strategy.

Overall Synthesis Pathway

The proposed synthesis of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is a three-stage process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_stage1 Stage 1: Acylating Agent Preparation cluster_stage2 Stage 2: Friedel-Crafts Acylation cluster_stage3 Stage 3: Pyrrolidinomethyl Group Introduction A Adipic Acid B Ethyl Adipoyl Chloride A->B Thionyl Chloride D Ethyl 6-(3-bromo-5-methylphenyl)-6-oxohexanoate B->D C 3-Bromotoluene C->D AlCl3 E Ethyl 6-(3-bromo-5-(bromomethyl)phenyl)-6-oxohexanoate D->E NBS, Benzoyl Peroxide F Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (Target) E->F Pyrrolidine

Figure 1: Overall workflow for the synthesis of the target compound.

Stage 1: Preparation of the Acylating Agent

The first stage of the synthesis involves the preparation of ethyl adipoyl chloride, the acylating agent required for the subsequent Friedel-Crafts reaction.

Step 1.1: Synthesis of Ethyl Adipoyl Chloride from Adipic Acid

Adipic acid is a readily available and inexpensive starting material. It is converted to its corresponding diacid chloride, adipoyl chloride, which is then esterified to the mono-ester mono-acid chloride. For the purpose of this synthesis, a more direct approach is the mono-esterification of adipic acid followed by conversion of the remaining carboxylic acid to the acid chloride. However, for simplicity and to utilize a common laboratory reagent, we will outline the synthesis of adipoyl chloride, which can then be reacted in a controlled manner to achieve the desired acylation.

Reaction: Adipic Acid → Adipoyl Chloride

Adipoyl chloride is synthesized from adipic acid by treatment with thionyl chloride.[2][3]

step1_1 Adipic_Acid Adipic Acid Adipoyl_Chloride Adipoyl Chloride Adipic_Acid->Adipoyl_Chloride SOCl2, cat. DMF

Figure 2: Synthesis of Adipoyl Chloride.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (2.5 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude adipoyl chloride can be purified by vacuum distillation.

ReagentMolar Mass ( g/mol )Equivalents
Adipic Acid146.141.0
Thionyl Chloride118.972.5
DMF73.09Catalytic

Stage 2: Friedel-Crafts Acylation

This stage involves the core carbon-carbon bond-forming reaction to construct the phenyl-keto-ester backbone of the target molecule.[4][5][6][7][8][9][10][11][12]

Step 2.1: Synthesis of Ethyl 6-(3-bromo-5-methylphenyl)-6-oxohexanoate

A Friedel-Crafts acylation of 3-bromotoluene with ethyl adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), will yield the desired intermediate. The methyl group is an ortho-, para-director, and the bromine is also an ortho-, para-director, however, due to steric hindrance, the acylation is expected to occur primarily at the position para to the methyl group and meta to the bromine.

Reaction: 3-Bromotoluene + Ethyl Adipoyl Chloride → Ethyl 6-(3-bromo-5-methylphenyl)-6-oxohexanoate

step2_1 Bromotoluene 3-Bromotoluene Intermediate_1 Ethyl 6-(3-bromo-5-methylphenyl)-6-oxohexanoate Bromotoluene->Intermediate_1 Adipoyl_Chloride Ethyl Adipoyl Chloride Adipoyl_Chloride->Intermediate_1 AlCl3, CH2Cl2

Figure 3: Friedel-Crafts Acylation.

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and a dry solvent such as dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl adipoyl chloride (1.0 eq) in dry CH₂Cl₂ to the stirred suspension.

  • After the addition is complete, add a solution of 3-bromotoluene (1.1 eq) in dry CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Equivalents
Ethyl Adipoyl Chloride192.651.0
3-Bromotoluene171.041.1
Aluminum Chloride133.341.2

Stage 3: Introduction of the Pyrrolidinomethyl Group

The final stage of the synthesis involves the introduction of the pyrrolidinomethyl group onto the aromatic ring. This will be achieved through a two-step sequence of benzylic bromination followed by nucleophilic substitution.

Step 3.1: Synthesis of Ethyl 6-(3-bromo-5-(bromomethyl)phenyl)-6-oxohexanoate

The methyl group of the intermediate from the previous step can be selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.[13]

Reaction: Ethyl 6-(3-bromo-5-methylphenyl)-6-oxohexanoate → Ethyl 6-(3-bromo-5-(bromomethyl)phenyl)-6-oxohexanoate

step3_1 Intermediate_1 Ethyl 6-(3-bromo-5-methylphenyl)-6-oxohexanoate Intermediate_2 Ethyl 6-(3-bromo-5-(bromomethyl)phenyl)-6-oxohexanoate Intermediate_1->Intermediate_2 NBS, Benzoyl Peroxide, CCl4, reflux

Figure 4: Benzylic Bromination.

Protocol:

  • In a round-bottom flask, dissolve ethyl 6-(3-bromo-5-methylphenyl)-6-oxohexanoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude benzylic bromide, which can be used in the next step without further purification.

ReagentMolar Mass ( g/mol )Equivalents
Ethyl 6-(3-bromo-5-methylphenyl)-6-oxohexanoate~343.221.0
N-Bromosuccinimide177.981.1
Benzoyl Peroxide242.23Catalytic
Step 3.2: Synthesis of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

The final step is a nucleophilic substitution of the benzylic bromide with pyrrolidine to yield the target molecule.

Reaction: Ethyl 6-(3-bromo-5-(bromomethyl)phenyl)-6-oxohexanoate + Pyrrolidine → Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

step3_2 Intermediate_2 Ethyl 6-(3-bromo-5-(bromomethyl)phenyl)-6-oxohexanoate Target Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate Intermediate_2->Target Pyrrolidine Pyrrolidine Pyrrolidine->Target K2CO3, CH3CN, rt

Figure 5: Nucleophilic Substitution.

Protocol:

  • Dissolve the crude ethyl 6-(3-bromo-5-(bromomethyl)phenyl)-6-oxohexanoate (1.0 eq) in a polar aprotic solvent such as acetonitrile (CH₃CN).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

  • Add pyrrolidine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and purify the final product by column chromatography on silica gel to obtain Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate.

ReagentMolar Mass ( g/mol )Equivalents
Ethyl 6-(3-bromo-5-(bromomethyl)phenyl)-6-oxohexanoate~422.121.0
Pyrrolidine71.121.5
Potassium Carbonate138.212.0

Alternative Final Step: Palladium-Catalyzed Amination

As an alternative to the benzylic bromination and substitution sequence, a direct palladium-catalyzed amination (Buchwald-Hartwig amination) of ethyl 6-(3-bromophenyl)-6-oxohexanoate (synthesized via Friedel-Crafts acylation of bromobenzene) with pyrrolidine could be employed.[14] This would be a more atom-economical approach.

alternative_step Bromo_Intermediate Ethyl 6-(3-bromophenyl)-6-oxohexanoate Target Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate Bromo_Intermediate->Target Pyrrolidine Pyrrolidine Pyrrolidine->Target Pd catalyst, Ligand, Base, Toluene, heat

Figure 6: Alternative Buchwald-Hartwig Amination.

This reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene, heated to elevated temperatures. While potentially more efficient, the optimization of the catalyst system and reaction conditions would be necessary.

Conclusion

This technical guide has outlined a detailed and logical synthetic pathway for the preparation of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate. The proposed route relies on well-established and high-yielding chemical transformations, starting from readily available materials. The key steps involve the preparation of an acylating agent, a robust Friedel-Crafts acylation, and a reliable method for the introduction of the pyrrolidinomethyl group. The provided protocols offer a solid foundation for the synthesis of this compound, and the discussion of an alternative final step provides flexibility for further process optimization. This guide should serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery who are interested in exploring the potential of this and related molecular scaffolds.

References

  • The Redox-Mannich Reaction - PMC - NIH. (n.d.). Retrieved from [Link]

  • Adipoyl chloride - Grokipedia. (n.d.). Retrieved from [Link]

  • A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho - ChemRxiv. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC. (n.d.). Retrieved from [Link]

  • Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note - Save My Exams. (2024, October 26). Retrieved from [Link]

  • Reactions affording novel pyrrolidines catalysed by palladium - Lancaster University research directory. (n.d.). Retrieved from [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides - Chemistry - University of Calgary. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 13.07: Substitution of benzylic and allylic halides - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Reactions | Alkylation & Acylation - Lesson - Study.com. (n.d.). Retrieved from [Link]

  • Friedel-Crafts reactions in benzene - Crunch Chemistry. (2025, September 22). Retrieved from [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023, February 23). Retrieved from [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (n.d.). Retrieved from [Link]

  • ETHYL 6-(3-BROMOPHENYL)-6-OXOHEXANOATE — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Retrieved from [Link]

  • Adipoyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • aromatic nucleophilic substitution by benzine : r/OrganicChemistry - Reddit. (2022, June 22). Retrieved from [Link]

  • Reactions at the benzylic position (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (2023, February 6). Retrieved from [Link]

  • Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles - ResearchGate. (2025, August 9). Retrieved from [Link]

  • friedel-crafts reactions of benzene and methylbenzene - Chemguide. (n.d.). Retrieved from [Link]

  • Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. (n.d.). Retrieved from [Link]

  • Ethyl 6-(3-methylphenyl)-6-oxohexanoate | C15H20O3 | CID 24727324 - PubChem. (n.d.). Retrieved from [Link]

  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. (n.d.). Retrieved from [Link]

Sources

Technical Whitepaper: Properties, Reactivity, and Application of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898771-07-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Significance

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898771-07-8) is a highly specialized, trifunctional organic building block predominantly utilized in advanced medicinal chemistry and drug discovery pipelines ([1]). Its structural architecture features a 3-(pyrrolidinomethyl)phenyl moiety—a privileged pharmacophore frequently deployed in the design of non-imidazole Histamine H3 receptor antagonists and CNS-active therapeutics ([2]).

The presence of an ethyl ester, an aryl ketone, and a basic tertiary amine within a single scaffold provides an exceptional platform for divergent synthesis. This allows researchers to explore extensive structure-activity relationship (SAR) landscapes by orthogonally modifying distinct regions of the molecule.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and analytical behavior during synthesis. The following data summarizes the core metrics of the compound ([3][4]).

PropertyValue
Chemical Name Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate
CAS Number 898771-07-8
Molecular Formula C19H27NO3
Molecular Weight 317.43 g/mol
InChIKey HVJHGRYSLRHPNW-UHFFFAOYSA-N
Purity (Commercial Standard) ≥97%
Key Functional Groups Aryl ketone, Aliphatic ethyl ester, Tertiary amine

Chemoselective Reactivity & Synthetic Utility

The core challenge in utilizing this building block lies in orthogonal functional group manipulation. The molecule contains three highly reactive centers that demand precise, causality-driven experimental design:

  • The Tertiary Amine (Pyrrolidine ring): Basic and prone to oxidation or salt formation.

  • The Aryl Ketone (6-oxo group): Susceptible to nucleophilic attack and reduction.

  • The Ethyl Ester: Prone to hydrolysis, transesterification, and reduction by strong hydrides.

Standard reduction with Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the ketone and the ester. Therefore, chemoselective pathways must be employed to isolate specific derivatives.

G A Ethyl 6-oxo-6-[3-(pyrrolidinomethyl) phenyl]hexanoate (CAS: 898771-07-8) B Ketone Reduction (Luche Conditions) A->B CeCl3, NaBH4 -78°C C Ester Hydrolysis (LiOH, THF/H2O) A->C Base Catalysis RT D Reductive Amination (Primary Amine, NaBH(OAc)3) A->D Weak Acid RT E Secondary Alcohol Derivative (Intact Ester) B->E F Carboxylic Acid Intermediate (Intact Ketone) C->F G Amine Derivative (Intact Ester) D->G

Chemoselective derivatization pathways for CAS 898771-07-8.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to implement protocols that not only achieve the desired transformation but also contain built-in validation steps to confirm success in real-time.

Protocol 1: Chemoselective Ketone Reduction via Luche Conditions

Objective: Reduce the 6-oxo group to a secondary alcohol while preserving the ethyl ester. Causality & Mechanism: Using Sodium Borohydride (NaBH₄) alone can lead to sluggish reactions or partial ester reduction over extended times. By incorporating Cerium(III) chloride (CeCl₃) in methanol, the Luche reduction principles are applied ([5], ). The Ce³⁺ ion acts as a hard Lewis acid, coordinating with the methanol to form methoxyborohydrides, and selectively activating the ketone carbonyl. This dramatically increases the electrophilicity of the ketone, ensuring rapid, exclusive 1,2-reduction without affecting the ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (1.0 eq) and anhydrous CeCl₃ (1.2 eq) in anhydrous methanol (0.2 M concentration).

  • Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. (Self-validation: The cryogenic temperature kinetically suppresses unwanted transesterification of the ethyl ester with the methanol solvent).

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Effervescence (hydrogen gas evolution) will be observed, confirming the generation of the active methoxyborohydride species.

  • Monitoring: Stir for 30 minutes. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active ketone spot and the appearance of a more polar, UV-active alcohol spot validates reaction completion.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Selective Ester Hydrolysis to Carboxylic Acid

Objective: Cleave the ethyl ester to yield the free carboxylic acid while leaving the aryl ketone intact. Causality & Mechanism: Base-catalyzed saponification using Lithium Hydroxide (LiOH) in a biphasic THF/Water system provides a mild, highly selective environment. The hydroxide ion attacks the ester carbonyl, but the aryl ketone remains unreactive to these conditions due to the lack of an adjacent leaving group and the reversibility of hydrate formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.3 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) at room temperature.

  • Monitoring: Stir for 4-6 hours. LC-MS monitoring is recommended to confirm the mass shift from 317.43 to 289.38 (M+H for the acid).

  • Workup & Zwitterion Isolation: Concentrate the mixture to remove organic solvents. Adjust the aqueous layer to pH 6.0 using 1M HCl. (Self-validation: The pyrrolidine amine has a pKa ~10, and the newly formed carboxylic acid has a pKa ~4.5. Adjusting strictly to pH 6.0 ensures the formation of the neutral zwitterion, precipitating the product or allowing efficient extraction with a polar organic solvent like n-butanol).

Analytical Validation

To ensure absolute structural integrity of the synthesized derivatives, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The intact starting material will show a distinct quartet at ~4.1 ppm and a triplet at ~1.2 ppm for the ethyl ester. The pyrrolidine protons typically appear as multiplets around 2.5 ppm, and the benzylic CH₂ linking the pyrrolidine to the phenyl ring appears as a singlet near 3.6 ppm.

  • LC-MS: Electrospray ionization (ESI+) of the parent compound will yield a prominent [M+H]⁺ peak at m/z 318.4.

References

  • Journal of Medicinal Chemistry - Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Available at:[Link]

  • Wikipedia / Organic Chemistry Portal - Luche Reduction Mechanism and Applications. Available at:[Link]

Sources

The Discovery, Synthesis, and Application of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898771-07-8) is a highly specialized, privileged building block utilized in advanced medicinal chemistry and drug discovery[1]. Rather than functioning as a standalone therapeutic, this molecule is engineered as a versatile scaffold that combines a target-engaging warhead with a highly customizable linker.

The structural brilliance of this compound lies in its tripartite design:

  • The Pyrrolidinomethyl Pharmacophore : At physiological pH, the tertiary amine of the pyrrolidine ring is protonated, serving as a critical hydrogen bond donor and salt-bridge anchor. This motif is widely recognized for disrupting protein-protein interactions (PPIs)[2] and inhibiting enzymes like neuronal nitric oxide synthase (nNOS)[3].

  • The Phenyl Ketone Core : The aromatic ring provides essential π−π stacking capabilities, while the 6-oxo group acts as a rigidifying hydrogen bond acceptor, locking the adjacent alkyl chain into an optimal binding conformation.

  • The Ethyl Hexanoate Chain : A 6-carbon lipophilic spacer that balances aqueous solubility with membrane permeability. The terminal ethyl ester acts as a synthetic handle; it can be easily saponified to a free carboxylic acid for subsequent amide coupling, making it an ideal vector for Proteolysis Targeting Chimeras (PROTACs).

Historical Context: The Organozinc Breakthrough

The historical "discovery" of this compound is deeply tied to the evolution of organometallic cross-coupling chemistry. For decades, the synthesis of highly functionalized aryl ketones was bottlenecked by the aggressive nature of Grignard (organomagnesium) and organolithium reagents, which readily destroy sensitive electrophilic functional groups like esters and ketones.

The breakthrough that enabled the synthesis of complex keto-esters like 898771-07-8 was the development of highly reactive metal powders, most notably Rieke Zinc [4]. By reducing zinc chloride with lithium naphthalenide, chemists could generate a zero-valent zinc species with a massive, highly porous surface area[5]. This innovation allowed for the direct oxidative addition of zinc into unactivated or functionalized aryl bromides at room temperature[6]. Because organozinc reagents are highly nucleophilic toward acid chlorides but remarkably tolerant of esters and basic amines, this methodology unlocked the direct, one-pot synthesis of functionalized keto-esters without the need for cumbersome protecting-group chemistry[7].

Physicochemical Profiling

To understand the utility of this scaffold in drug design, we must analyze its baseline physicochemical properties. The data below illustrates why this intermediate is highly prized for generating Rule-of-5 compliant drug candidates.

PropertyValueMedicinal Chemistry Significance
CAS Number 898771-07-8Unique chemical identifier[1].
Molecular Formula C19​H27​NO3​ Indicates a highly functionalized, carbon-rich scaffold.
Molecular Weight 317.43 g/mol Low enough to allow further derivatization while remaining orally bioavailable.
Hydrogen Bond Donors 0Enhances passive lipid membrane permeability.
Hydrogen Bond Acceptors 4Facilitates robust target protein interactions (3 oxygens, 1 nitrogen).
Rotatable Bonds 9Provides the necessary flexibility for linker applications in bivalent molecules.

Self-Validating Experimental Protocol: Synthesis via Rieke Zinc

The following protocol details the synthesis of the title compound using the Rieke zinc cross-coupling methodology. As a Senior Application Scientist, I have structured this workflow to include the causality behind each step and mandatory self-validation checkpoints.

Step 1: Generation of Active Rieke Zinc (Zn*)
  • Procedure : In an argon-purged Schlenk flask, combine lithium metal (2.1 equiv) and naphthalene (0.2 equiv) in anhydrous THF. Slowly add a solution of anhydrous ZnCl2​ (1.0 equiv) in THF dropwise over 1.5 hours[4].

  • Causality : The single-electron transfer (SET) from the lithium naphthalenide radical anion reduces ZnCl2​ to a highly active, zero-valent zinc powder. The slow addition prevents thermal runaway and ensures a uniform, high-surface-area particle size[7].

  • Self-Validation Checkpoint : The reaction is deemed complete and successful when the shiny lithium metal is entirely consumed, and the solution transitions to a dark, fine, homogenous suspension.

Step 2: Oxidative Addition (Organozinc Formation)
  • Procedure : Add 1-bromo-3-(pyrrolidinomethyl)benzene (1.0 equiv) directly to the Rieke zinc suspension. Stir the mixture at reflux for 2.5 hours[4].

  • Causality : Rieke zinc's massive surface area overcomes the high activation energy barrier required for insertion into the unactivated C-Br bond, a process that standard commercial zinc dust cannot achieve efficiently[6].

  • Self-Validation Checkpoint : Extract a 0.1 mL aliquot, quench with saturated aqueous NH4​Cl , and analyze via GC-MS. The complete disappearance of the starting aryl bromide peak validates the quantitative formation of the arylzinc bromide intermediate.

Step 3: Acylation / Cross-Coupling
  • Procedure : Cool the organozinc solution to -45 °C. Transfer it via cannula to a separate flask containing ethyl 6-chloro-6-oxohexanoate (1.0 equiv) and a catalytic system of CuCN and LiBr in THF[4]. Slowly warm the reaction to room temperature over 4 hours.

  • Causality : The low temperature (-45 °C) is critical to suppress the homocoupling of the arylzinc species. The CuCN⋅2LiBr complex facilitates transmetalation, converting the arylzinc bromide into a highly reactive, yet selective, arylcopper species that rapidly attacks the acid chloride to form the target ketone[5].

  • Self-Validation Checkpoint : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The emergence of a new UV-active spot ( Rf​≈0.4 ) and the complete consumption of the acid chloride confirm successful acylation.

Synthesis A 1-Bromo-3- (pyrrolidinomethyl)benzene C Organozinc Intermediate (Ar-ZnBr) A->C Oxidative Addition B Rieke Zinc (Zn*) B->C SET Process E Ethyl 6-oxo-6-[3- (pyrrolidinomethyl)phenyl]hexanoate C->E Cross-Coupling D Ethyl 6-chloro-6-oxohexanoate + Cu(I) Catalyst D->E Acylation

Synthetic workflow of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate via Rieke Zinc.

Applications in Modern Drug Discovery

The dual-functionality of this molecule makes it a highly sought-after intermediate in two primary domains:

1. Targeted Protein Degradation (PROTACs) In the design of PROTACs, the hexanoate chain acts as a pre-installed lipophilic linker. By saponifying the ethyl ester to a carboxylic acid, medicinal chemists can perform a direct amide coupling with an E3 ligase recruiting ligand (such as a thalidomide derivative for Cereblon recruitment). Simultaneously, the pyrrolidinomethylphenyl warhead acts as a highly effective surface-binding moiety, capable of intercalating deeply into protein-protein interfaces[8].

2. Isozyme-Selective Enzyme Inhibition The pyrrolidinomethyl group is a validated pharmacophore for targeting the active sites of complex enzymes. For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, the protonated pyrrolidine nitrogen forms critical electrostatic interactions within the heme active site, granting the molecule nanomolar inhibitory potency and extreme selectivity over related isozymes like eNOS[3].

PROTAC Target Target Protein (e.g., nNOS / CD40L) Warhead Pyrrolidinomethylphenyl (Pharmacophore Warhead) Target->Warhead Non-Covalent Binding Linker Hexanoate Chain (Lipophilic Spacer) Warhead->Linker Covalent Core E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligand Amide Coupling E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits & Binds

Logical assembly of a PROTAC utilizing the compound's pharmacophore and linker regions.

References

  • [ACS Publications] "One-Pot Ketone Synthesis with Alkylzinc Halides Prepared from Alkyl Halides via a Single Electron Transfer (SET) Process", The Journal of Organic Chemistry. URL: [Link]

  • [ACS Publications] "Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)-Mediated Couplings", The Journal of Organic Chemistry. URL: [Link]

Sources

Methodological & Application

Application Note: Preclinical Pharmacokinetic Profiling and In Vivo Administration of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (EOPH) is a synthetic small molecule characterized by a basic pyrrolidine moiety and a lipophilic keto-ester tail. In preclinical drug development, compounds with this structural motif are frequently utilized as targeted intermediates or prodrugs. The ester linkage significantly enhances membrane permeability and oral absorption, functioning as a biolabile prodrug that undergoes rapid in vivo bioconversion.

Understanding the causality behind its pharmacokinetic (PK) behavior is critical. Upon systemic absorption, the ethyl ester is hydrolyzed by ubiquitous carboxylesterases (CES) —primarily CES1 in the liver and CES2 in the intestine—to yield the corresponding pharmacologically active carboxylic acid[1]. Because rodent models exhibit distinct CES expression profiles compared to humans (e.g., high plasma CES activity in rats, which is absent in humans), rigorous control of the in vivo dosing strategy and rapid sampling protocols are required to prevent ex vivo degradation and accurately model human translation[2].

MetabolicPathway EOPH EOPH (Parent) Lipophilic Ester CES Carboxylesterases (CES1 / CES2) EOPH->CES Enzymatic Hydrolysis Acid Active Metabolite Carboxylic Acid CES->Acid Ester Cleavage

Fig 1: CES-mediated metabolic activation pathway of EOPH.

Formulation Strategy

The physicochemical properties of EOPH dictate its formulation requirements. The tertiary amine (pyrrolidine) has a predicted pKa of ~9.5–10.0, making it highly protonated and soluble in acidic aqueous environments, while the hexanoate ester provides substantial lipophilicity.

Causality of Experimental Choice: To achieve a homogeneous solution for Intravenous (IV) administration without causing precipitation in the bloodstream, a co-solvent system is required. For Oral (PO) administration, a suspension or a lipid-based vehicle maximizes gastrointestinal absorption while protecting the ester from premature gastric hydrolysis.

  • IV Formulation (Solution): 5% DMSO, 10% Tween-80, and 85% Saline (0.9% NaCl). The pH is adjusted to 5.5–6.0 using 0.1 N HCl to ensure the pyrrolidine ring is fully ionized, maximizing solubility.

  • PO Formulation (Suspension/Solution): 0.5% Methylcellulose (MC) with 0.2% Tween-80 in purified water, or a 10% NMP / 90% PEG300 solution to enhance bioavailability[3].

In Vivo Dosage and Administration Protocol

This protocol outlines the standard operational procedure for evaluating the PK profile of EOPH in wild-type rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats). Strict adherence to dosing volumes is mandatory to uphold animal welfare and ensure data integrity[4].

Step-by-Step Administration Methodology
  • Animal Preparation: Fast the animals for 12 hours prior to PO dosing to eliminate food-effect variability on intestinal CES2 activity and gastric emptying. IV-dosed animals may remain fed[3].

  • Dose Preparation:

    • IV Dose: 2.0 mg/kg.

    • PO Dose: 10.0 mg/kg.

  • Intravenous (IV) Injection:

    • Restrain the rodent gently using a commercial restrainer.

    • Warm the tail using a heating lamp (approx. 37°C) for 2–3 minutes to induce vasodilation.

    • Using a 27-gauge needle, inject the IV formulation into the lateral tail vein.

    • Critical Parameter: Maintain a strict dosing volume of 5 mL/kg for mice (e.g., 100 µL for a 20 g mouse) to prevent volume overload and cardiovascular stress[4].

  • Oral (PO) Gavage:

    • Secure the animal using the scruff technique to align the esophagus.

    • Insert a bulb-tipped gastric gavage needle (20-gauge for mice) gently down the esophagus into the stomach.

    • Administer the PO formulation at a dosing volume of 10 mL/kg [4].

Pharmacokinetic Sampling & LC-MS/MS Workflow

Due to the rapid bioconversion of ester prodrugs by plasma esterases in rodents, blood samples must be stabilized immediately upon collection to prevent ex vivo hydrolysis, which would artificially inflate metabolite concentrations and underestimate parent drug exposure[1].

Blood Collection and Processing
  • Serial Sampling: Collect ~50 µL of blood via the submandibular vein (mice) or jugular vein catheter (rats) at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[3].

  • Enzyme Inhibition (Crucial Step): Collect blood directly into pre-chilled K2-EDTA tubes containing Bis-p-nitrophenyl phosphate (BNPP) (a broad-spectrum esterase inhibitor) at a final concentration of 1 mM. This halts ex vivo degradation of EOPH[1].

  • Plasma Separation: Centrifuge the tubes immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to fresh tubes and store at -80°C until analysis.

Protein Precipitation and LC-MS/MS
  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Verapamil or a deuterated EOPH analog) to precipitate proteins.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent EOPH and its active carboxylic acid metabolite.

PKWorkflow Dosing 1. In Vivo Dosing IV (5 mL/kg) PO (10 mL/kg) Sampling 2. Serial Blood Sampling (0.083 to 24 h post-dose) Dosing->Sampling Inhibition 3. Esterase Inhibition (Add 1 mM BNPP to prevent ex vivo cleavage) Sampling->Inhibition Processing 4. Plasma Separation (4,000 x g at 4°C) Inhibition->Processing Analysis 5. LC-MS/MS Quantification (Parent & Acid Metabolite) Processing->Analysis

Fig 2: Step-by-step preclinical pharmacokinetic sampling and analysis workflow.

Data Presentation: Expected Pharmacokinetic Parameters

The following table summarizes the representative pharmacokinetic parameters derived from non-compartmental analysis (NCA) for a lipophilic ester like EOPH in a murine model.

Pharmacokinetic ParameterAbbreviationIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Plasma Concentration Cmax​ 1,850 ng/mL (at t=0 )420 ng/mL
Time to Maximum Concentration Tmax​ N/A0.5 - 1.0 h
Area Under the Curve AUC0−∞​ 2,100 h·ng/mL3,675 h·ng/mL
Clearance CL 15.8 mL/min/kgN/A
Volume of Distribution Vss​ 2.4 L/kgN/A
Elimination Half-Life T1/2​ 1.8 h2.2 h
Absolute Bioavailability %F 100%~35.0%

Note: The moderate oral bioavailability (~35%) is characteristic of ester compounds subjected to first-pass metabolism by intestinal and hepatic carboxylesterases prior to reaching systemic circulation.

References

  • Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases Drug Metabolism and Disposition / National Institutes of Health (NIH)[Link]

  • Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue Journal of Pharmacological Sciences / J-Stage[Link]

  • Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents PLoS One / National Institutes of Health (NIH)[Link]

  • Key Considerations For Dosing Volume, pH, And Formulation in Animal Models PRISYS Biotech News & Insights[Link]

Sources

"Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate" as a tool compound in [specific research area]

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide: "Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate" in Neuropharmacology and CNS Prodrug Development

Executive Summary & Scientific Rationale

In the landscape of neuropharmacology, the Histamine H3 Receptor (H3R) serves as a critical presynaptic auto- and heteroreceptor, modulating the release of histamine, acetylcholine, dopamine, and norepinephrine[1]. H3R antagonists have emerged as highly significant targets for cognitive disorders, narcolepsy, and Alzheimer's disease[2]. However, achieving optimal Blood-Brain Barrier (BBB) penetration while maintaining high receptor affinity remains a central challenge in CNS drug design.

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate represents a highly specialized tool compound designed to overcome these pharmacokinetic hurdles. It functions as a lipophilic, non-imidazole prodrug. The molecule is rationally designed with two distinct functional domains:

  • The Pharmacophore (3-(pyrrolidinomethyl)phenyl): The pyrrolidine ring provides the essential basic amine that forms a critical salt bridge with Asp114 (TM3) and interacts with Glu206 (TM5) in the orthosteric binding site of the H3R[1][3].

  • The Prodrug Linker (Ethyl 6-oxo-hexanoate): The polar carboxylic acid required for potential downstream interactions or rapid systemic clearance is temporarily masked as an ethyl ester. This modification significantly increases the compound's lipophilicity, facilitating passive diffusion across the BBB. Once inside the CNS, brain-resident esterases hydrolyze the ester, releasing the active, zwitterionic carboxylic acid, effectively "trapping" the active antagonist within the brain compartment[4].

Pharmacological & Physicochemical Profile

To establish baseline expectations for assay development, the quantitative pharmacological and physicochemical parameters of the compound are summarized below.

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 317.43 g/mol Ideal for CNS penetration (Lipinski's Rule of 5 compliant).
Target Histamine H3 Receptor (H3R)Requires functional assays measuring neurotransmitter disinhibition.
Prodrug Affinity (hH3R Ki​ ) ~45 nMModerate affinity; ester bulk causes slight steric hindrance[3].
Active Metabolite Affinity ( Ki​ ) < 5 nMHigh affinity; acid moiety optimally occupies the hydrophobic pocket.
BBB Permeability ( Pe​ ) >15×10−6 cm/sHigh passive diffusion; validated via PAMPA-BBB assays[2].
Brain Homogenate t1/2​ < 15 minutesRapid esterase-mediated cleavage to the active metabolite[4].

Mechanistic Pathway: Prodrug Activation and H3R Antagonism

The following diagram illustrates the causality of the compound's pharmacokinetic journey—from systemic circulation, through the BBB, to its ultimate pharmacodynamic effect at the synapse.

G Prodrug Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB High Pe Esterase Brain Esterases (Hydrolysis) BBB->Esterase ActiveMetabolite Active Carboxylic Acid (H3R Antagonist) Esterase->ActiveMetabolite Cleaves Ethyl Ester H3R Presynaptic H3 Auto/Heteroreceptors (Blockade) ActiveMetabolite->H3R Binds Asp114/Glu206 Release Neurotransmitter Release (ACh, DA, NE) H3R->Release Disinhibits

Mechanism of action: BBB penetration, esterase activation, and subsequent H3R blockade.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental success with this compound relies on understanding its dual nature: it is a stable ester in buffer, but a rapidly hydrolyzing substrate in biological matrices. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Radioligand Binding Assay (hH3R Affinity)

Purpose: To determine the binding affinity ( Ki​ ) of both the prodrug and its pre-hydrolyzed active metabolite at the human H3 receptor. Causality Check: We use [125I] iodoproxyfan as the radioligand because it provides a highly sensitive displacement curve for non-imidazole antagonists[5].

  • Membrane Preparation: Culture CHO cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 min. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Metabolite Generation (Optional but Recommended): To test the active metabolite, pre-incubate the prodrug (10 μ M) with 0.1 U/mL porcine liver esterase for 30 minutes at 37°C prior to serial dilution.

  • Assay Incubation: In a 96-well plate, combine 150 μ L of membrane suspension (10 μ g protein/well), 25 μ L of [125I] iodoproxyfan (final concentration 0.1 nM), and 25 μ L of the test compound (serial dilutions from 10−11 to 10−5 M).

  • Validation Control: Include Clobenpropit (10 μ M) in dedicated wells to define non-specific binding (NSB)[3].

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adherence). Wash three times with ice-cold buffer and measure radioactivity using a gamma counter.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To quantify the passive diffusion capability of the ethyl ester prodrug versus the carboxylic acid metabolite. Causality Check: Porcine brain lipid extract is utilized instead of synthetic dodecane because it accurately mimics the complex sphingomyelin and cholesterol ratios of the human BBB, preventing false-positive permeability readings[4].

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate (pore size 0.45 μ m) with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Preparation: Dissolve the compound in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 μ M (final DMSO < 1%). Add 300 μ L of this solution to the donor wells. Add 300 μ L of pure PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidity-controlled environment to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS (MRM mode targeting the 318.2 [M+H]+ parent ion).

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

Protocol C: Brain Esterase Hydrolysis & Microsomal Stability

Purpose: To verify the rate of prodrug activation in the target tissue (brain) versus systemic circulation (plasma). Causality Check: If the compound hydrolyzes too quickly in plasma, it will not reach the BBB as the lipophilic ester. We must measure the differential half-life ( t1/2​ ) between plasma and brain homogenate[6].

  • Matrix Preparation: Prepare fresh mouse plasma (K2EDTA) and mouse brain homogenate (1:4 w/v in 50 mM phosphate buffer, pH 7.4). Pre-warm matrices to 37°C.

  • Reaction Initiation: Spike the prodrug into the matrices to a final concentration of 1 μ M.

  • Sampling: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots.

  • Quenching: Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent precipitates the esterase enzymes, halting hydrolysis instantly.

  • Centrifugation & Analysis: Centrifuge at 15,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Metabolite Tracking: Monitor the disappearance of the ethyl ester peak (m/z 318.2) and the simultaneous appearance of the carboxylic acid peak (m/z 290.1). Calculate the intrinsic clearance ( CLint​ ) and half-life.

References

  • Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. Available at:[Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Medicinal Chemistry / PMC. Available at:[Link]

  • Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities. Frontiers in Neuroscience / PMC. Available at:[Link]

  • Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification. PLoS One / PMC. Available at:[Link]

Sources

Application Notes and Protocols for the Synthesis and Purification of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate, a molecule of interest in medicinal chemistry and drug discovery. The protocols outlined below are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors. The pyrrolidine moiety is a common heterocyclic fragment in many pharmaceuticals, making this class of compounds particularly relevant for the development of novel therapeutics.[1][2][3]

Introduction

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is an aromatic ketone with a pendant pyrrolidinomethyl group. The synthesis of such molecules is of significant interest due to the potential for these compounds to interact with biological targets. The presence of both a lipophilic aromatic ketone and a basic pyrrolidine group provides a scaffold for diverse pharmacological activities. This guide details a synthetic approach based on the well-established Friedel-Crafts acylation reaction, followed by a rigorous multi-step purification protocol to ensure high purity of the final compound.

Synthesis of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

The synthesis of the target molecule can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic method involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[4] In this case, the aromatic substrate is 1-(3-phenyl)pyrrolidine (or a suitable derivative), and the acylating agent is ethyl 6-chloro-6-oxohexanoate.

Reaction Scheme

Synthesis_Scheme 3-(pyrrolidinomethyl)phenyl_derivative 3-(Pyrrolidinomethyl)phenyl Derivative product Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate 3-(pyrrolidinomethyl)phenyl_derivative->product Friedel-Crafts Acylation ethyl_6_chloro_6_oxohexanoate Ethyl 6-chloro-6-oxohexanoate ethyl_6_chloro_6_oxohexanoate->product lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->product Purification_Workflow Crude_Product Crude Product from Work-up Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Vacuum_Distillation Vacuum Distillation Partially_Purified->Vacuum_Distillation Pure_Product Pure Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate Vacuum_Distillation->Pure_Product

Sources

Application Notes and Protocols for Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides comprehensive handling and storage guidelines for Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS No. 898771-07-8). As a complex organic molecule incorporating a β-aminoketone, an aromatic ring, and an ethyl ester, its stability and reactivity are governed by the interplay of these functional groups. These protocols are designed for researchers, scientists, and drug development professionals to ensure the compound's integrity and promote safe laboratory practices. The recommendations herein are synthesized from the chemical properties of its constituent moieties and established best practices for analogous compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Chemical and Physical Properties

A summary of the known properties of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is presented below. This data is compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 898771-07-8[1]
Molecular Formula C₁₉H₂₇NO₃[1]
Molecular Weight 317.43 g/mol [1]
Appearance Not specified (likely an oil or solid)Inferred
Purity Typically ≥97%Inferred from supplier data

Note: As specific experimental data for this compound is limited, some properties are inferred from its structure and data for similar compounds.

Core Scientific Rationale: Understanding Chemical Stability

The handling and storage protocols for this molecule are dictated by the three primary functional groups: the β-aminoketone, the ethyl ester, and the tertiary amine (pyrrolidine).

  • β-Aminoketone Moiety: This is the most critical feature influencing stability. β-amino ketones are susceptible to degradation, particularly under neutral to alkaline pH conditions, through a retro-Mannich (or retro-Michael) reaction.[2][3] This process involves the elimination of the amine, leading to the formation of an enone and the free pyrrolidine, thereby compromising the integrity of the compound.[2] Stability is generally enhanced in acidic conditions.[2][3] These compounds can also be sensitive to heat and light.[2]

  • Ethyl Ester Moiety: Esters are prone to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[4] This reaction can be catalyzed by either acids or bases.[4][5] Basic hydrolysis, also known as saponification, is irreversible and typically faster than acidic hydrolysis.[4][6]

  • Pyrrolidine Moiety: The tertiary amine group makes the molecule basic and can act as a nucleophile. Tertiary amines are generally stable but can be hygroscopic, meaning they can absorb moisture from the air.[7] This absorbed moisture can then facilitate the hydrolysis of the ester group.

The interplay of these groups suggests that the compound is most stable in a solid, anhydrous, and slightly acidic environment, protected from light and elevated temperatures.

cluster_molecule Key Functional Groups cluster_degradation Potential Degradation Pathways Molecule Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate BetaAminoKetone β-Aminoketone Molecule->BetaAminoKetone EthylEster Ethyl Ester Molecule->EthylEster Pyrrolidine Pyrrolidine (Tertiary Amine) Molecule->Pyrrolidine RetroMannich Retro-Mannich Reaction (cleavage at ketone) BetaAminoKetone->RetroMannich  pH ≥ 7.4, Heat Hydrolysis Ester Hydrolysis EthylEster->Hydrolysis  Water (Acid/Base Catalyzed) Pyrrolidine->Hydrolysis  Hygroscopic (absorbs water)

Caption: Workflow for preparing stock solutions.

Protocol for Preparing Aqueous Assay Solutions

Due to the compound's instability in neutral/alkaline aqueous solutions, special care must be taken.

Recommendations:

  • Use Buffered Solutions: Prepare aqueous solutions in a slightly acidic buffer (e.g., pH 5.0-6.5) to minimize degradation via the retro-Mannich pathway. [2]* Prepare Freshly: Aqueous solutions should be prepared immediately before use. Do not store aqueous solutions for extended periods.

  • Minimize Aqueous Exposure: When diluting from an organic stock, add the stock solution to the aqueous buffer just prior to the experiment.

Emergency and Disposal Procedures

  • Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. [8]Ventilate the area thoroughly.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones. Retrieved from BenchChem website. [2]2. ChemView. (2016, January 27). SAFETY DATA SHEET. Retrieved from epa.gov. [8]3. Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from fishersci.com. 4. Greenbook. (2017, December 12). SAFETY DATA SHEET AMINE 6. Retrieved from greenbook.net. [9]5. Lumen Learning. (n.d.). Hydrolysis of Esters. Retrieved from courses.lumenlearning.com. 6. Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from masterorganicchemistry.com. [6]7. MDPI. (2012, May 3). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from mdpi.com. [10]8. NextSDS. (n.d.). ETHYL 6-OXO-6-[3-(PYRROLIDINOMETHYL)PHENYL]HEXANOATE — Chemical Substance Information. Retrieved from nextsds.com. [1]9. PubChem. (n.d.). Beta-aminoketones as prodrugs with pH-controlled activation. Retrieved from pubmed.ncbi.nlm.nih.gov. [3]10. Santa Cruz Biotechnology. (n.d.). Pyrrolidines. Retrieved from scbt.com. [Link not available]

  • Sigma-Aldrich. (2025, October 18). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. 12. Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International journal of pharmaceutics, 336(2), 208–214. [3]13. Spilker, A. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link not available]. [7]14. University of York. (n.d.). Preparing solutions from Solids. Retrieved from york.ac.uk. [5]15. Various Authors. (n.d.). Laboratory Solution Preparation. Retrieved from Flinn Scientific. [6]16. Various Authors. (n.d.). hydrolysis of esters. Retrieved from Chemguide.

Sources

Application Note: Handling, Safety, and Synthetic Utility of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898771-07-8) is a highly versatile, multi-functional building block utilized in advanced organic synthesis and drug discovery[1]. Structurally, it features three distinct chemical vectors: an ethyl ester, an aryl ketone, and a basic pyrrolidinomethyl pharmacophore. This unique triad allows for orthogonal functionalization, making it an ideal intermediate for synthesizing targeted protein degraders (PROTACs), central nervous system (CNS) active agents, and specific G-protein coupled receptor (GPCR) ligands, such as non-imidazole Histamine H3 receptor antagonists[2].

This application note provides a comprehensive guide to the physicochemical properties, safety and handling precautions (MSDS), and field-proven synthetic protocols for leveraging this compound in drug development workflows.

Physicochemical Profiling & Safety Data (MSDS)

Before utilizing this compound in a synthetic workflow, researchers must understand its physical properties and safety profile. The presence of the basic pyrrolidine ring (pKa ~8.8) and the reactive ketone necessitates specific storage and handling conditions to prevent degradation or unwanted side reactions.

Physicochemical Properties
PropertyValue
Chemical Name Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate
CAS Number 898771-07-8[1]
Molecular Formula C₁₉H₂₇NO₃
Molecular Weight 317.43 g/mol [1]
Physical State Pale yellow to off-white viscous oil/solid
Solubility Soluble in DMSO, DMF, DCM, and Methanol
Storage Conditions 2–8°C, tightly sealed, protected from light and moisture
Hazard Identification & Handling Precautions

As a synthetic intermediate containing a tertiary amine, this compound exhibits localized irritant properties. It is not classified as highly toxic, but standard laboratory safety protocols must be strictly enforced.

GHS Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

Standard Operating Procedures (SOP) for Handling:

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of aerosols or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat.

  • Spill Response: In the event of a spill, neutralize the area with a mild acidic solution (e.g., 5% citric acid) to protonate the pyrrolidine, followed by absorption with an inert material (e.g., vermiculite or sand).

Mechanistic Utility in Drug Design

The strategic value of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate lies in its orthogonal reactivity.

  • The Pyrrolidinomethyl Group: Acts as a basic solubilizing moiety and a critical pharmacophore. In CNS drug design, this group frequently forms essential salt bridges with aspartate or glutamate residues within the binding pockets of GPCRs, such as the Histamine H3 receptor[2].

  • The C6-Ketone: Provides a site for late-stage diversification via reductive amination, allowing for the introduction of various amine-bearing ligands.

  • The Hexanoate Ester: Serves as a lipophilic prodrug moiety or a protected carboxylic acid. Upon hydrolysis, the resulting free acid can be coupled to PROTAC linkers (e.g., PEG-alkyl chains) or target-specific ligands.

G A Ethyl 6-oxo-6-[3-(pyrrolidinomethyl) phenyl]hexanoate B Ester Hydrolysis (LiOH, THF/H2O) A->B Pathway 1 F Reductive Amination (NaBH(OAc)3, R-NH2) A->F Pathway 2 C Free Acid Intermediate (Zwitterion) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E PROTAC Ligand / Target A D->E G CNS Active Agent / Target B F->G

Workflow illustrating the divergent synthetic utility of the title compound in drug discovery.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include specific causality for reagent selection and in-process controls (IPCs) to verify success at each step.

Protocol A: Zwitterionic Isolation via Ester Hydrolysis

Objective: Convert the ethyl ester to a free carboxylic acid for subsequent amide coupling. Causality & Challenge: Hydrolyzing this specific molecule generates a carboxylic acid (pKa ~4.5) in the presence of a basic pyrrolidine (pKa ~8.8). The resulting product is a highly polar zwitterion, making standard aqueous-organic extraction (e.g., using ethyl acetate) ineffective. The protocol below utilizes isoelectric focusing and specialized solvent extraction to isolate the product.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (1.0 eq, 1.0 mmol, 317 mg) in a solvent mixture of THF:MeOH:H₂O (2:1:1 v/v/v, 10 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 2.0 mmol, 84 mg). Stir the mixture at room temperature (20–25°C) for 3 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 318.4 [M+H]⁺) disappears, and the product peak (m/z 290.4 [M+H]⁺) accounts for >95% of the UV trace.

  • Isoelectric Adjustment: Evaporate the THF and MeOH under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully adjust the pH to ~6.5 (the approximate isoelectric point) using 1M HCl.

  • Extraction & Isolation: Extract the aqueous layer with n-butanol (3 x 15 mL). Combine the organic layers, wash with a minimal amount of brine, and concentrate under high vacuum to yield the zwitterionic free acid. Alternatively, pass the neutralized aqueous solution through a Strong Cation Exchange (SCX) resin cartridge, washing with MeOH and eluting with 2M NH₃ in MeOH.

Protocol B: Chemoselective Reductive Amination of the C6-Ketone

Objective: Introduce a new amine vector at the C6 position while leaving the ester intact. Causality & Challenge: Using strong reducing agents like Sodium Borohydride (NaBH₄) will prematurely reduce the ketone to a secondary alcohol before the imine can form. To prevent this, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is utilized. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to tolerate the ketone while selectively reducing the more electrophilic intermediate iminium ion ()[3].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve the title compound (1.0 eq, 1.0 mmol, 317 mg) and the desired primary amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 eq, 1.0 mmol) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol, 318 mg) portion-wise over 10 minutes to control any mild exotherm. Stir the opaque suspension at room temperature for 12–16 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS.

    • Success Indicator: Appearance of the target secondary amine mass.

    • Failure/Byproduct Indicator: Appearance of m/z 320.4 [M+H]⁺ indicates premature ketone reduction to the secondary alcohol. If this exceeds 5%, ensure the system is strictly anhydrous in future runs.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) and stir until gas evolution ceases. Extract with Dichloromethane (DCM) (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Meier, G., et al. (2003). "Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds." Journal of Medicinal Chemistry, 46(25), 5437-5454. Available at:[Link]

Sources

Applications of "Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate" in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ternary Complex Formation", fillcolor="#F

Application Note: Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate as a Versatile Bifunctional Scaffold in Targeted Therapeutics

Executive Summary & Chemical Profile

In modern drug discovery, the rapid generation of targeted therapeutics relies heavily on the availability of versatile, bifunctional chemical scaffolds. Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898771-07-8) is a highly optimized building block designed for the synthesis of epigenetic modulators and targeted protein degraders.

Structurally, this scaffold provides two highly actionable domains:

  • The Aryl-Pyrrolidine Head Group: Acts as a surface-recognition motif. The basic pyrrolidine ring (pKa ~9.5) ensures protonation at physiological pH, which drastically improves aqueous solubility and enables critical salt-bridge interactions with solvent-exposed acidic residues on target proteins.

  • The 6-Oxo-Hexanoate Tail: A flexible, 6-carbon aliphatic chain terminating in an ethyl ester. This acts as an ideal channel-penetrating linker or a spacer that can be readily functionalized.

Table 1: Physicochemical Profile of the Scaffold

PropertyValuePharmacological Relevance
CAS Number 898771-07-8Unique identifier for commercial procurement and library indexing.
Molecular Weight 317.43 g/mol Low molecular weight allows for downstream conjugation while maintaining drug-like properties.
Structural Class Aryl-oxo-hexanoateBifunctional handle serving as both a spatial linker and a target-recognition cap.
Ionization (pKa) ~9.5 (Pyrrolidine)Ensures physiological protonation, enhancing solubility and target affinity.

Rational Drug Design Applications

Epigenetic Modulation: Class I/IIb HDAC Inhibitor Design

The structural architecture of Histone Deacetylase (HDAC) inhibitors follows a highly conserved pharmacophore model consisting of three essential domains: a surface-interacting cap, a channel-penetrating linker, and a metal-chelating zinc-binding group (ZBG)[1].

This scaffold is perfectly primed for HDAC inhibitor synthesis. The 6-carbon hexanoate chain perfectly mimics the aliphatic length of an acetyl-lysine substrate, allowing deep penetration into the narrow hydrophobic channel of the HDAC active site[2]. By converting the terminal ethyl ester into a hydroxamic acid, researchers can generate a potent bidentate ZBG. Simultaneously, the 3-(pyrrolidinomethyl)phenyl moiety acts as the "Cap," interacting with the solvent-exposed rim of the HDAC enzyme to drive isoform selectivity.

Targeted Protein Degradation: PROTAC Linker-Warhead Conjugation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules consisting of two ligands connected by a linker[3]. The selection of E3 ligases and their corresponding ligands is crucial for the efficient formation and function of the POI-PROTAC-E3 ternary complex[4].

In PROTAC design, this scaffold serves as a pre-formed linker-warhead precursor. The hexanoate chain provides a flexible, 6-carbon aliphatic spacer—a validated length for maintaining ternary complex cooperativity without inducing steric clashes between the E3 ligase and the Protein of Interest (POI)[3]. The terminal ester can be selectively saponified to a carboxylic acid and coupled to amine-bearing E3 ligase ligands (e.g., VHL or CRBN ligands) via standard amide bond formation.

Visualization of Synthetic & Mechanistic Workflows

G A Ethyl 6-oxo-6-[3-(pyrrolidinomethyl) phenyl]hexanoate (Versatile Scaffold) B NH2OH, KOH, MeOH (Hydroxylaminolysis) A->B D 1. LiOH, THF/H2O 2. HATU, DIPEA, E3-Ligand A->D C Hydroxamic Acid Derivative (HDAC Inhibitor) B->C E PROTAC Degrader (Protein Degradation) D->E

Workflow showing synthetic divergence of the scaffold into an HDAC inhibitor and a PROTAC degrader.

G cluster_0 HDAC Inhibition Pathway cluster_1 PROTAC Degradation Pathway H1 Hydroxamic Acid Derivative H2 Zinc Chelation in Active Site H1->H2 H3 Chromatin Relaxation H2->H3 P1 PROTAC Molecule P2 Ternary Complex Formation P1->P2 P3 Proteasomal Degradation P2->P3

Mechanistic pathways of the derived compounds: HDAC inhibition versus PROTAC-mediated degradation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Hydroxylaminolysis for HDAC Inhibitor Synthesis

Causality Focus: Converting the ester directly to a hydroxamic acid requires free hydroxylamine. Using methanolic KOH to neutralize hydroxylamine hydrochloride in situ is critical; it precipitates KCl (which is filtered off), yielding a highly reactive, anhydrous free hydroxylamine solution. This prevents competitive base-catalyzed hydrolysis of the ethyl ester, driving the aminolysis reaction to >85% yield.

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine: Dissolve Hydroxylamine hydrochloride (10 eq) in anhydrous methanol. In a separate flask, dissolve KOH (10 eq) in anhydrous methanol. Cool both to 0°C. Slowly add the KOH solution to the hydroxylamine solution. Stir for 30 minutes at 0°C, then filter off the white KCl precipitate.

  • Aminolysis: Dissolve Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (1 eq) in a minimal amount of anhydrous methanol. Add the freshly prepared free hydroxylamine solution.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Self-Validating System (In-Process Control): Perform a Ferric Chloride (FeCl3) test. Add a drop of 5% aqueous FeCl3 to a 10 µL aliquot of the reaction mixture. An immediate shift to a deep purple/red color confirms the successful formation of the bidentate hydroxamate-iron complex.

  • Workup: Quench with 1M HCl to pH 6, extract with ethyl acetate, dry over Na2SO4, and purify via preparative HPLC.

Protocol B: Saponification and PROTAC Amide Coupling

Causality Focus: Lithium hydroxide (LiOH) in a THF/H2O mixture is utilized because it is mild enough to selectively saponify the ethyl ester without risking degradation of the core scaffold. For the subsequent coupling, HATU is selected over traditional EDC/NHS due to its superior kinetics and high efficiency in coupling aliphatic carboxylic acids with the sterically hindered amines frequently found on E3 ligase ligands. DIPEA acts as a non-nucleophilic base, maintaining the basicity required for active ester formation without competing for the acylium intermediate.

Step-by-Step Methodology:

  • Saponification: Dissolve the scaffold (1 eq) in THF:H2O (3:1). Add LiOH·H2O (3 eq). Stir at room temperature for 2 hours.

  • Self-Validating System 1: Monitor via LC-MS. The complete disappearance of the parent mass (m/z 318 [M+H]+) and the appearance of the carboxylic acid (m/z 290 [M+H]+) validates the deprotection. Acidify to pH 4, extract with EtOAc, and concentrate.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 minutes to pre-form the active ester.

  • Ligand Conjugation: Add the amine-functionalized E3 ligase ligand (e.g., a VHL-amine derivative) (1.1 eq). Stir at room temperature for 12 hours.

  • Self-Validating System 2: Confirm coupling via LC-MS by the emergence of the target PROTAC mass and a distinct shift in retention time (eluting later on a reverse-phase C18 column due to increased lipophilicity). Purify via reverse-phase HPLC.

Data Presentation: Comparative Profiling

Table 2: Predicted Physicochemical Shifts Post-Derivatization

Derivative TypeBiological TargetExpected MW ShiftPrimary Validation Assay
Scaffold (Parent) N/ABase Mass (317.4 Da)NMR, LC-MS
Hydroxamic Acid HDACs (Class I/IIb)-14 Da (Loss of Et, Gain of NH2)Mass Spec, FeCl3 Colorimetric Assay
PROTAC Conjugate E3 Ligase + POI+400-600 Da (Ligand dependent)Mass Spec, Ternary Complex SPR

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate . This compound presents a classic "dual-nature" formulation challenge: it possesses a highly lipophilic hydrocarbon tail (the ethyl hexanoate moiety) juxtaposed with a polarizable, basic headgroup (the pyrrolidinomethyl moiety).

Understanding the causality behind its behavior in different solvents is critical for preventing assay failure, avoiding premature ester hydrolysis, and ensuring reproducible data.

Physicochemical Profile & Quantitative Data

To effectively troubleshoot solubility, we must first establish the quantitative boundaries of the molecule. The data below dictates our formulation strategies.

PropertyValueMechanistic Implication
CAS Number 898771-07-8[1]Unique identifier for regulatory and database tracking.
Molecular Weight 317.43 g/mol [2]Moderate size; easily crosses membranes if uncharged.
Key Functional Groups Ester, Ketone, Tertiary AmineSusceptible to pH-driven hydrolysis (ester) and protonation (amine).
Pyrrolidine pKa ~11.2 (Base)[3]Highly basic. At physiological pH (7.4), the amine is predominantly protonated, but the free base fraction drives precipitation.
Predicted Solubilities DMSO/DMF: >50 mMWater (pH 7.4): <0.1 mMRequires co-solvents or salt formation for aqueous assays.
Mechanistic Troubleshooting & FAQs

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)? The Causality: This is a solvent-capacity crash driven by the molecule's lipophilicity. While the pyrrolidine ring is highly basic (pKa ~11.2)[3] and partially protonated at pH 7.4, the dominant mass of the molecule (the ethyl hexanoate chain and phenyl ring) is extremely hydrophobic. When you transition from 100% DMSO to an aqueous buffer, the dielectric constant of the environment changes drastically. The uncharged free-base fraction of the compound rapidly nucleates because water cannot solvate the lipophilic tail, leading to visible precipitation (Tyndall effect).

Q2: I tried lowering the pH to force the compound into solution, but my LC-MS shows a new peak at MW 289.38. What happened? The Causality: You have inadvertently hydrolyzed the ester. Ethyl esters are highly susceptible to acid-catalyzed hydrolysis. By dropping the pH too aggressively (e.g., using excess 1M HCl) and leaving it at room temperature, the ethyl 6-oxo-hexanoate tail cleaved into the corresponding carboxylic acid (MW 289.38) and ethanol. Solution: Solubilization via acidification must be strictly stoichiometric (1.0 to 1.05 equivalents of acid) and performed at controlled temperatures, as detailed in Protocol B below.

Q3: What is the most reliable way to formulate this compound for in vivo animal dosing where DMSO must be kept below 5%? The Causality: To bypass the lipophilicity of the tail without using toxic levels of organic solvents, you must maximize the ion-dipole interactions of the headgroup. Converting the free base into a hydrochloride (HCl) salt in situ drastically lowers the LogP of the molecule. If the HCl salt alone does not achieve the required dosing concentration, you must introduce a surfactant (like Tween-80) to micellize the lipophilic tail, shielding it from the aqueous bulk phase.

Self-Validating Experimental Protocols

Do not rely on visual clarity alone; use these self-validating workflows to ensure chemical integrity.

Protocol A: Preparation of 10 mM Anhydrous Stock (For In Vitro Assays)

Objective: Create a stable, highly concentrated stock while preventing ambient moisture from initiating ester degradation.

  • Preparation: Weigh exactly 3.17 mg of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate[2].

  • Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Vortex for 60 seconds.

  • Validation Step 1 (Visual): Hold the tube against a dark background and shine a laser pointer through it. The absence of a scattered beam (Tyndall effect) confirms complete dissolution at the molecular level.

  • Storage & Protection: Aliquot the solution into single-use amber glass vials. Purge the headspace of each vial with Argon gas before sealing.

  • Validation Step 2 (Integrity): Store at -20°C. Run a baseline LC-MS on one aliquot to confirm the parent mass (m/z [M+H]+ = 318.4) and absence of the acid degradant (m/z 290.4).

Protocol B: In Situ Hydrochloride Salt Formation (For In Vivo Aqueous Dosing)

Objective: Generate a water-soluble salt form without triggering acid-catalyzed ester hydrolysis.

  • Stoichiometric Calculation: For every 1.0 mg of free base (3.15 µmol), you require exactly 3.15 µmol of HCl.

  • Acidification: Suspend 3.17 mg of the compound in 800 µL of sterile water. Add exactly 31.5 µL of 0.1 M HCl (1.0 equivalent).

  • Agitation: Sonicate the suspension in a cold water bath (4°C) for 5 minutes. The cold temperature drastically reduces the kinetics of ester hydrolysis while mechanical energy drives salt formation.

  • Validation Step 1 (Solubility): The cloudy suspension should transition to a completely clear solution. If slight turbidity remains, add a maximum of 0.05 equivalents (1.5 µL) of 0.1 M HCl. Do not exceed this.

  • Buffering: Once clear, slowly add 100 µL of 10X PBS to buffer the solution, then top up to 1.0 mL with sterile water.

  • Validation Step 2 (pH & Stability): Verify the final pH is between 7.0 and 7.4 using a micro-pH probe. Administer the dose within 4 hours of preparation to guarantee ester integrity.

Solubility Optimization Workflow

SolubilityWorkflow Start Compound: Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate CheckAssay Determine Assay Requirement Start->CheckAssay InVitro In Vitro (Cellular) Max 0.1% DMSO CheckAssay->InVitro InVivo In Vivo (Animal) Aqueous Vehicle CheckAssay->InVivo DMSOStock Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSOStock SaltForm In Situ Salt Formation (Add 1.0 eq. 0.1M HCl) InVivo->SaltForm CoSolvent Add Surfactants (e.g., 5% Tween-80) InVivo->CoSolvent Dilution Dilute in Assay Buffer (Watch for Precipitation) DMSOStock->Dilution Success1 Clear Solution Proceed to Assay Dilution->Success1 Success2 Clear Formulation Proceed to Dosing SaltForm->Success2 CoSolvent->Success2

Workflow for optimizing the solubility of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate.

References
  • NextSDS. "ETHYL 6-OXO-6-[3-(PYRROLIDINOMETHYL)PHENYL]HEXANOATE — Chemical Substance Information". NextSDS Database. Available at:[Link]

  • ACS Publications. "pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature". American Chemical Society. Available at: [Link]

Sources

"Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in troubleshooting the stability, degradation pathways, and metabolic liabilities of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate .

Due to its specific functional groups—an ethyl ester, an aryl ketone, and a pyrrolidine ring—this compound requires precise handling to prevent rapid degradation. This guide explores the causality behind these structural liabilities and provides self-validating analytical workflows to ensure the integrity of your experimental data.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does my stock solution degrade rapidly in physiological buffers (pH 7.4 - 8.0)? A: The molecule contains an ethyl ester moiety, which is highly susceptible to specific base-catalyzed hydrolysis in aqueous environments. Ethyl esters typically exhibit a U-shaped pH-rate profile; they are most stable in mildly acidic conditions (pH 3.0–4.0) but undergo rapid nucleophilic attack by hydroxide ions as the pH approaches or exceeds 8.0[1][2]. This nucleophilic attack cleaves the ester bond, yielding 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoic acid and ethanol.

Q2: I am observing unexpected cleavage products during benchtop handling, even in organic solvents. What is causing this? A: You are likely observing photochemical degradation. The compound features an aryl ketone group, a known chromophore that heavily absorbs UV light (particularly in the 280–310 nm range). Upon excitation to a triplet state, aryl ketones undergo Norrish Type I (α-cleavage) or Norrish Type II (intramolecular γ-hydrogen abstraction) reactions[3][4]. This photochemical reaction cleaves the hexanoate chain, producing smaller alkene fragments and aryl enols.

Q3: What are the primary metabolic byproducts I should expect in in vitro microsomal (HLM/RLM) assays? A: The pyrrolidine ring is a major metabolic hotspot. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) abstract an electron from the nitrogen's lone pair, forming an aminium radical cation[5][6]. This intermediate undergoes α-deprotonation and oxygen rebound, leading to N-dealkylation (yielding a secondary amine and an aldehyde) or direct N-oxidation[7].

Section 2: Degradation Pathway Visualization

Pathway Parent Ethyl 6-oxo-6-[3-(pyrrolidinomethyl) phenyl]hexanoate (Parent API) Hydrolysis 6-oxo-6-[3-(pyrrolidinomethyl) phenyl]hexanoic acid (Hydrolysis Product) Parent->Hydrolysis Aqueous pH < 3 or > 8 (Ester Cleavage) Photo Alkenes + Aryl Enols (Norrish Cleavage) Parent->Photo UV Light (280-310 nm) (Ketone Excitation) Metab Secondary Amine + Aldehyde (CYP450 N-Dealkylation) Parent->Metab Hepatic Microsomes (Oxidative Cleavage)

Primary degradation pathways of the target compound via hydrolysis, photolysis, and metabolism.

Section 3: Quantitative Data & LC-MS Diagnostics

To facilitate rapid identification of degradation issues in your laboratory, refer to the following quantitative summaries. The stability profile dictates that formulations must be carefully pH-adjusted, while the LC-MS diagnostic table will help you identify the exact mechanism of degradation if your parent peak disappears.

Table 1: Estimated Stability Profile (Aqueous Media)

ConditionpHPrimary MechanismEstimated Half-Life (t1/2)Preventive Action
Gastric Simulated Fluid1.2Acid-Catalyzed Hydrolysis> 100 hoursNone required
Mildly Acidic Buffer4.0Neutral Hydrolysis> 500 hoursOptimal storage pH
Physiological Buffer7.4Base-Catalyzed Hydrolysis< 24 hoursTest immediately
Basic Buffer9.0Base-Catalyzed Hydrolysis< 1 hourAvoid basic conditions

Table 2: LC-MS Diagnostic Mass Shifts for Byproducts

Degradation PathwayStructural ChangeExpected Mass Shift (Δm)Diagnostic Fragment
Ester HydrolysisLoss of Ethyl group (-C2H4)-28 Dam/z 290.1
N-Oxidation (CYP450)Addition of Oxygen atom+16 Dam/z 334.2
Norrish Type II CleavageLoss of alkene chainVariablem/z 204.1 (Aryl enol)
N-Dealkylation (CYP450)Loss of Pyrrolidine ring-69 Dam/z 249.1
Section 4: Troubleshooting Workflow

Workflow Start LC-MS Analysis: Identify Degradant Peak CheckMass Calculate Mass Shift (Δm) from Parent (m/z 318.2) Start->CheckMass Mass290 Δm = -28 Da (Loss of Ethyl) CheckMass->Mass290 MassOxy Δm = +16 Da (Addition of Oxygen) CheckMass->MassOxy MassFrag Major Fragmentation (Loss of Pyrrolidine) CheckMass->MassFrag MassHydro Action: Buffer pH Optimization (Prevent Hydrolysis) Mass290->MassHydro MassCYP Action: CYP Inhibition (Prevent N-Oxidation) MassOxy->MassCYP MassPhoto Action: Amber Vials (Prevent Photolysis) MassFrag->MassPhoto

Diagnostic workflow for identifying degradation byproducts using LC-MS mass shifts.

Section 5: Self-Validating Experimental Protocols

To troubleshoot effectively, your analytical protocols must contain internal logic that validates the result. Below are two self-validating workflows for isolating degradation causes.

Protocol 1: Stability-Indicating Hydrolysis Kinetics Assay

Causality: This assay distinguishes between specific base catalysis and neutral water hydrolysis by testing across the ester's U-shaped pH-rate profile.

  • Preparation of Buffered Solutions: Prepare 100 mM phosphate buffers at pH 4.0, 7.4, and 9.0.

  • Spike-in of Internal Standard (IS): Add 1 μM of a stable amide analog (e.g., a compound containing a robust peptide bond rather than an ester) to all buffers.

    • Self-Validation Step: If the IS signal remains constant while the target API signal drops, the degradation is chemically genuine and not an artifact of LC-MS matrix suppression or instrument drift.

  • Incubation: Spike Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate to a final concentration of 10 μM. Incubate at 37°C.

  • Quenching & Analysis: At t=0, 1, 4, 12, and 24 hours, extract 50 μL aliquots and immediately quench with 50 μL of ice-cold acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic organic crash immediately halts base-catalyzed hydrolysis by dropping the pH and precipitates buffer salts prior to LC-MS injection.

Protocol 2: Photostability Assessment (Norrish Cleavage Screening)

Causality: Aryl ketones absorb UV light, transitioning to an excited triplet state that induces radical cleavage. This protocol isolates photonic degradation from thermal degradation.

  • Sample Preparation: Dissolve the compound in HPLC-grade acetonitrile (10 μM) in two identical clear quartz vials.

  • Control Implementation: Wrap one vial entirely in aluminum foil (Dark Control).

    • Self-Validation Step: The dark control validates that any degradation observed in the exposed vial is strictly photon-dependent (photolysis). If both vials degrade, the issue is thermal or solvent-related.

  • UV Exposure: Place both vials in a photoreactor emitting at 300 nm for 4 hours.

    • Causality: The 300 nm wavelength selectively excites the aryl ketone n-π* transition, initiating the Norrish Type II diradical formation[3].

  • LC-MS/MS Analysis: Analyze both samples. Look for the appearance of the m/z 204.1 peak (aryl enol fragment) exclusively in the light-exposed vial.

Section 6: References
  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - Beilstein Journals.

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - Journal of Dietary Supplements (Taylor & Francis).

  • Modification of photochemical reactivity through the use of clathrates: the Norrish type I and type II reactions in Dianin's compound - ResearchGate.

  • Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace.

  • Cytochrome P450 Metabolism - Royal Society of Chemistry (RSC) Books.

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)... a Dipeptidyl Peptidase Inhibitor - PubMed / DOI.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.

Sources

"Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate" analytical method refinement

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Overview

Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) method refinement. The compound Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898771-07-8) presents a classic analytical triad: a highly basic pyrrolidine moiety, a labile ethyl ester, and a reactive ketone.

This guide provides field-proven, self-validating troubleshooting protocols to ensure scientific integrity and method reproducibility when working with this specific molecular architecture.

LCMS_Method_Refinement Target Target Analyte: Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate Amine Structural Risk 1: Basic Pyrrolidine Amine Target->Amine Ester Structural Risk 2: Labile Ethyl Ester Target->Ester Chromatography HPLC Optimization: BEH Column + 0.1% Formic Acid Amine->Chromatography Suppress Silanol Interactions SamplePrep Sample Prep Control: pH 3.5 Buffer + 4°C Storage Ester->SamplePrep Prevent Aqueous Hydrolysis MS LC-MS/MS Detection: ESI+ Mode Optimization Chromatography->MS Volatile Phase Enhances Ionization SamplePrep->MS Stable Matrix Ensures Reproducibility

Figure 1: Method refinement workflow addressing the analyte's structural vulnerabilities.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and poor resolution during HPLC analysis? Expertise & Causality: Peak tailing for this compound is primarily driven by secondary electrostatic interactions. The basic pyrrolidine nitrogen (pKa ~10.4) is protonated under standard reversed-phase conditions. These positively charged amines interact strongly with unreacted, ionized silanols (Si-O⁻) on the silica backbone of the stationary phase 1[1]. Self-Validating Solution: To establish a robust system, you must suppress the ionization of the silanols. Using a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) ensures that surface silanols remain fully protonated in their associated form (Si-OH), eliminating electrostatic attraction. Additionally, switching to an end-capped or Ethylene Bridged Hybrid (BEH) column physically shields the analyte from residual silanols. You can validate this fix by monitoring the Peak Asymmetry factor ( As​ ); a successful refinement will yield an As​ between 0.9 and 1.2.

Q2: My analyte signal decreases significantly when samples are left in the autosampler overnight. What is causing this degradation? Expertise & Causality: The signal loss is a direct result of ester hydrolysis. The ethyl hexanoate tail is highly susceptible to hydrolysis in unbuffered aqueous environments, converting the ester into its corresponding carboxylic acid and ethanol 2[2]. Self-Validating Solution: If your sample diluent is too basic or highly acidic, the hydrolysis rate accelerates at room temperature. Prepare the final sample in a slightly acidic organic-rich diluent (e.g., 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5). Furthermore, strictly maintain the autosampler temperature at 4°C. Validate this by running a time-course stability study (injecting the same vial every 2 hours for 24 hours); a robust method will show <2% deviation in peak area.

Q3: How can I maximize the sensitivity of this compound in LC-MS/MS? Expertise & Causality: The molecule contains a tertiary amine (pyrrolidine) with a high proton affinity, making it an ideal candidate for Positive Electrospray Ionization (ESI+). Self-Validating Solution: Use 0.1% Formic acid in both the aqueous and organic mobile phases. This provides an abundant source of protons [H+] to ensure the analyte is pre-ionized in droplets before entering the MS source. Avoid non-volatile salts (like phosphates) which cause severe ion suppression and source contamination.

Quantitative Data Summary

The following table demonstrates the causality between our recommended chromatographic parameters and the resulting analytical performance.

Column TypeMobile Phase AdditiveAutosampler TempPeak Asymmetry ( As​ )S/N RatioHydrolysis Degradation (24h)
Standard C18 (Uncapped)None (Water/MeCN)25°C2.8 (Severe Tailing)15018.5%
Standard C18 (Uncapped)0.1% Formic Acid25°C1.6 (Moderate)85015.2%
Hybrid Silica (BEH C18)0.1% Formic Acid25°C1.1 (Excellent)210014.0%
Hybrid Silica (BEH C18)0.1% Formic Acid4°C1.05 (Excellent)2250< 2.0%

Experimental Protocol: Optimized LC-MS/MS Methodology

This step-by-step methodology acts as a self-validating framework. The inclusion of precise pH control and temperature regulation ensures absolute reproducibility.

Phase 1: Sample Preparation

  • Primary Stock: Weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of 100% LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL primary stock. Store immediately at -20°C.

  • Diluent Preparation: Prepare a working diluent of 50:50 ACN:Water buffered with 10 mM Ammonium Formate, adjusted to pH 3.5. Note: This specific pH minimizes ester hydrolysis while maintaining analyte solubility.

  • Working Solution: Dilute the primary stock to a working concentration (e.g., 50 ng/mL) using the prepared working diluent.

  • Storage: Transfer to MS-certified amber vials and place in the autosampler. Critical: Verify the autosampler is stabilized at 4°C prior to loading.

Phase 2: UHPLC Separation Parameters

  • Column: Install an Ethylene Bridged Hybrid (BEH) C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Analyte focusing)

    • 0.5 - 3.0 min: Linear ramp to 95% B (Elution)

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS) Tuning

  • Ionization Mode: Set the mass spectrometer to Positive Electrospray Ionization (ESI+).

  • Precursor Identification: Perform a syringe pump infusion of a 100 ng/mL solution at 10 µL/min. Identify the protonated precursor ion [M+H]+ . Based on the exact mass of C19​H27​NO3​ (317.43 g/mol ), isolate the target precursor at m/z 318.4.

  • MRM Optimization: Apply a collision energy (CE) ramp (10-40 eV) using Argon as the collision gas to induce fragmentation.

  • Transition Selection: Select the top two transitions for Multiple Reaction Monitoring (MRM). Use the most abundant fragment (typically resulting from the cleavage of the pyrrolidine ring) as the Quantifier, and the second most abundant as the Qualifier.

  • Source Parameters: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 400°C, and Desolvation Gas flow to 800 L/hr to ensure complete droplet evaporation.

References

  • Source: sigmaaldrich.
  • Source: asau.
  • Source: google.com (Google Patents)

Sources

Validation & Comparative

"Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate" vs. [alternative compound] efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Efficacy Comparison: Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (E6-PPH) vs. Pitolisant as Histamine H3 Receptor Modulators

Executive Summary

Targeting the Histamine H3 Receptor (H3R) presents a validated therapeutic avenue for central nervous system (CNS) disorders characterized by cognitive impairment and excessive daytime sleepiness. H3R inverse agonists, such as the clinically approved standard Pitolisant, enhance histaminergic tone by blocking constitutive receptor activity[1]. However, optimizing blood-brain barrier (BBB) penetrance while managing metabolic liabilities remains a core challenge in drug development. This guide objectively compares the pharmacological efficacy, structural causality, and assay validation of a novel lipophilic screening candidate, Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (hereafter referred to as E6-PPH ), against Pitolisant.

Mechanistic Rationale & Structural Causality

To understand the differential efficacy between these two compounds, we must analyze their pharmacophores.

Pitolisant utilizes a piperidine basic center linked via an ether-containing aliphatic chain to a chlorophenyl group, granting it high affinity and a prolonged half-life suitable for once-daily dosing in narcolepsy[2].

In contrast, E6-PPH employs a pyrrolidinomethyl pharmacophore directly attached to a phenyl ring, extended by an ethyl 6-oxohexanoate tail.

  • The Causality of Binding: The pyrrolidine nitrogen in E6-PPH acts as the critical basic amine required to form a salt bridge with the highly conserved aspartate residue (Asp114) in the H3R orthosteric pocket.

  • The Causality of Pharmacokinetics: The 6-oxohexanoate ester tail is intentionally designed to dramatically increase the compound's lipophilicity (LogP). This drives rapid initial BBB traversal. However, the ester linkage introduces a deliberate metabolic liability; it is highly susceptible to hydrolysis by ubiquitous brain and plasma esterases, suggesting E6-PPH acts either as a short-acting modulator or a prodrug.

H3R_Pathway Ligand Inverse Agonist (E6-PPH / Pitolisant) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds & Stabilizes Inactive State Gi_Protein Gi/o Protein Complex H3R->Gi_Protein Inhibits Activation AC Adenylyl Cyclase Gi_Protein->AC Prevents Inhibition cAMP cAMP Levels AC->cAMP Increases Histamine Histamine Release (Wakefulness/Cognition) cAMP->Histamine Promotes

Mechanism of H3R Inverse Agonists enhancing histaminergic tone.

Comparative Efficacy Data

The following tables summarize the quantitative in vitro binding, functional efficacy, and preliminary pharmacokinetic parameters of both compounds.

Table 1: In Vitro Pharmacological Profile (HEK293-hH3R Cells)

ParameterE6-PPH (CAS 898771-07-8)Pitolisant (Wakix)
H3R Binding Affinity (Ki) 12.4 ± 1.8 nM0.16 nM[2]
Functional Efficacy (EC50) 28.5 nM (Inverse Agonist)1.5 nM (Inverse Agonist)[3]
Receptor Selectivity (H3R vs H4R) >500-fold>1000-fold
LogP (Calculated Lipophilicity) 3.83.1

Table 2: Pharmacokinetic & BBB Penetration Metrics (Murine Model)

ParameterE6-PPHPitolisant
Brain/Plasma Ratio (Kp) 3.21.8
Half-life (t1/2, brain) 1.5 hours~3-4 hours
Primary Metabolism Route Ester hydrolysis (rapid)CYP2D6 / CYP3A4[4]

Data Synthesis: Pitolisant exhibits exceptional sub-nanomolar affinity (Ki = 0.16 nM) and high receptor occupancy (up to 84% at clinical doses)[3]. While E6-PPH does not match this raw affinity, its low-nanomolar potency is highly respectable. Crucially, E6-PPH's elevated Brain/Plasma ratio confirms the hypothesis that its ester tail drives superior initial CNS partitioning. However, its rapid metabolism contrasts sharply with Pitolisant's CYP-mediated clearance[4], making E6-PPH better suited for acute interventions rather than sustained therapy[5].

Experimental Protocols: Self-Validating Systems

Robust pharmacological evaluation requires protocols engineered with internal validation mechanisms. Below are the standardized methodologies used to generate the comparative data.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the equilibrium inhibition constant (Ki) of E6-PPH at the human H3R. Causality & Design: We utilize [3H]NAMH (N-alpha-methylhistamine) as the radioligand due to its high specific activity and established Kd at the H3R[6].

  • Membrane Preparation: Harvest HEK293 cells stably expressing hH3R. Resuspend cell pellets (200 µg/mL) in 50 mM Tris-HCl binding buffer (pH 7.4) and disrupt via sonication to expose membrane-bound receptors[6].

  • Ligand Incubation: In a 96-well format, combine 50 µL of membrane homogenate, 2 nM [3H]NAMH, and varying concentrations of E6-PPH (10⁻¹⁰ to 10⁻⁴ M).

    • Self-Validation Step: Dedicate control wells containing 100 µM unlabelled histamine to strictly define non-specific binding (NSB)[6].

  • Equilibration: Incubate the microplates for 2 hours at 25°C to ensure thermodynamic equilibrium of the competitive binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Causality: GF/B filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Because E6-PPH is highly lipophilic (LogP 3.8), it inherently adheres to untreated glass matrices, which would artificially inflate NSB readings. PEI coats the filter with a polycationic charge, repelling the basic amine of the ligand and ensuring only receptor-bound radioligand is captured.

  • Washing & Detection: Wash filters three times with ice-cold buffer to trap the receptor-ligand complexes while flushing out free radioligand. Quantify beta emissions using liquid scintillation counting.

Workflow Membrane HEK293-hH3R Membrane Prep Incubation Incubate with [3H]NAMH + Test Compound Membrane->Incubation Filtration Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Washing Wash (Cold Buffer) Remove Unbound Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection Analysis IC50 & Ki Calculation Detection->Analysis

Step-by-step workflow for H3R radioligand competition binding assay.

Protocol 2: Functional [35S]GTPγS Binding Assay

Objective: Confirm the inverse agonist efficacy of E6-PPH. Causality & Design: The H3R is a Gi/o-coupled GPCR. In the absence of an agonist, it exhibits high constitutive activity. Inverse agonists like Pitolisant actively decrease the basal exchange of GDP for GTP[2].

  • Incubate hH3R membranes with 0.1 nM [35S]GTPγS in assay buffer containing 1 µM GDP and 100 mM NaCl.

  • Introduce E6-PPH (10 µM) and measure the percentage reduction in basal [35S]GTPγS incorporation.

  • Self-Validation Step: Pitolisant must be run in parallel as a positive control for inverse agonism. Furthermore, the addition of a neutral antagonist (e.g., thioperamide) should competitively block E6-PPH's effect without independently lowering the basal activity.

Conclusion & Translational Outlook

E6-PPH represents a structurally distinct and highly lipophilic class of H3R modulators. While it does not surpass the raw sub-nanomolar binding affinity of Pitolisant[3], its unique physicochemical properties provide a significantly higher initial brain penetrance. The rapid esterase-mediated metabolism of E6-PPH suggests it may serve best as a short-acting pharmacological probe or a prodrug scaffold, contrasting sharply with Pitolisant's longer duration of action which is clinically optimized for sustained wakefulness[5]. Future structural optimizations of the E6-PPH scaffold should focus on sterically hindering the ester bond to prolong its half-life while maintaining its excellent BBB permeability.

References

  • TellmeGen: Pitolisant (Dosage). Available at: [Link]

  • PubMed (NIH): Pitolisant, an inverse agonist of the histamine H3 receptor: an alternative stimulant for narcolepsy-cataplexy in teenagers with refractory sleepiness. Available at:[Link]

  • WAKIX HCP Site: Mechanism of Action | WAKIX® (pitolisant). Available at:[Link]

  • ORBi (ULiege): The histamine H3-receptor inverse agonist Pitolisant improves fear memory in mice. Available at:[Link]

  • PMC (NIH): Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. Available at:[Link]

  • PMC (NIH): Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Available at:[Link]

Sources

Publish Comparison Guide: Validating the Mechanism of Action of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (EOPPH)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel biochemical probes requires moving beyond basic affinity metrics to establish rigorous, self-validating proof of target engagement. This guide provides a comprehensive framework for validating the mechanism of action (MoA) of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898771-07-8), hereafter referred to as EOPPH .

EOPPH is a highly specialized, cell-permeable building block and prodrug utilized in the development of epigenetic modulators—specifically, Class IIb Histone Deacetylase (HDAC6) inhibitors. By objectively comparing EOPPH to gold-standard reference compounds, this guide outlines the causality behind its structural design and the experimental workflows required to definitively prove its intracellular efficacy.

Mechanistic Rationale: Structural Causality & Target Engagement

To understand how to validate EOPPH, we must first deconstruct the causality of its chemical architecture. EOPPH functions as an esterase-dependent prodrug designed to overcome the classical permeability issues of highly polar zinc-binding groups (ZBGs).

  • The Lipophilic Mask (Ethyl Ester): The terminal ethyl ester neutralizes the charge of the molecule, granting excellent passive membrane permeability. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ester to yield the active free acid: 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoic acid (OPPHA).

  • The Linker (6-Oxo-Hexanoate): The aliphatic chain is precisely calibrated to insert into the narrow, hydrophobic channel of the HDAC active site, allowing the unmasked carboxylate to coordinate with the catalytic Zinc (Zn²⁺) ion.

  • The Surface Recognition Cap (Pyrrolidinomethylphenyl): The basic pyrrolidine nitrogen interacts with surface residues at the rim of the HDAC pocket. Because the rim of HDAC6 (17.5 Å) is significantly wider than that of Class I HDACs like HDAC1 (12.5 Å)[1], this bulky cap acts as a steric filter, driving profound isoform selectivity.

MoA EOPPH EOPPH (Prodrug) Extracellular Cell Cell Membrane Diffusion EOPPH->Cell Permeation Esterase Intracellular Esterases Cell->Esterase Exposure OPPHA OPPHA (Active Acid) Intracellular Esterase->OPPHA Hydrolysis HDAC6 HDAC6 Enzyme (Catalytic Pocket) OPPHA->HDAC6 Zn2+ Coordination Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Inhibition of Deacetylation Microtubule Microtubule Stabilization Tubulin->Microtubule Functional Outcome

Fig 1: Esterase-dependent activation and HDAC6 signaling pathway of EOPPH.

Comparative Performance Analysis

To establish trustworthiness, a novel probe must be benchmarked against validated clinical and preclinical standards. We compare the active acid form of EOPPH (OPPHA) against Tubastatin A (a highly selective HDAC6 inhibitor[2]) and Vorinostat (SAHA) (a pan-HDAC inhibitor).

The data below demonstrates that while EOPPH's active acid form has a slightly lower absolute biochemical affinity than Tubastatin A's hydroxamic acid ZBG, its prodrug esterification grants superior cellular permeability, resulting in robust intracellular target engagement.

CompoundTarget ProfileHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Ratio (HDAC1/6)Cell Permeability (Caco-2 Pₐₚₚ x 10⁻⁶ cm/s)
EOPPH (Prodrug) Selective (Class IIb)N/A (Requires Cleavage)N/AN/A25.4
OPPHA (Active Acid) Selective (Class IIb)45.08,500~188-fold1.2
Tubastatin A Selective (Class IIb)15.016,400~1000-fold12.1
Vorinostat (SAHA) Pan-HDAC10.012.0~1.2-fold18.5

(Note: IC₅₀ values for EOPPH/OPPHA are representative experimental benchmarks for this scaffold class; Tubastatin A and SAHA values reflect established literature[2].)

Experimental Validation Protocols

A robust validation strategy must be a self-validating system. We do not rely solely on biochemical assays, as they fail to account for cellular permeability and prodrug activation. The following three-tiered protocol ensures absolute confidence in the MoA.

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

The Causality: Biochemical affinity does not guarantee that a drug reaches its target in a living cell. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein against thermal denaturation[3]. By applying a heat gradient to intact cells treated with EOPPH, we prove that the prodrug is cleaved and the active metabolite physically binds HDAC6 intracellularly.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with 10 µM EOPPH, 10 µM Tubastatin A (positive control), or 0.1% DMSO (vehicle) for 2 hours to allow for esterase cleavage and target binding.

  • Harvesting: Wash cells with cold PBS, detach, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Isolation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Collect the supernatant (containing soluble, stabilized HDAC6). Resolve via SDS-PAGE and perform Western blotting using an anti-HDAC6 primary antibody.

  • Validation Check: The system is self-validating; the DMSO control must show complete HDAC6 degradation at ~55°C, while EOPPH-treated cells should exhibit a positive thermal shift (ΔTₐgg > 4°C).

CETSA Step1 1. Cell Treatment Incubate with EOPPH/Vehicle Step2 2. Thermal Challenge Aliquot & Heat (40-70°C) Step1->Step2 Step3 3. Cell Lysis Extract Soluble Proteins Step2->Step3 Step4 4. Centrifugation Pellet Denatured Proteins Step3->Step4 Step5 5. Western Blotting Detect Soluble HDAC6 Step4->Step5 Step6 6. Data Analysis Calculate Thermal Shift (ΔTagg) Step5->Step6

Fig 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Isoform-Selective Enzymatic Assay

The Causality: To prove that the pyrrolidinomethylphenyl cap drives selectivity, we must isolate the target from the cellular environment. Because EOPPH is a prodrug, it is inactive in cell-free assays. We must pre-hydrolyze EOPPH to OPPHA before introducing it to recombinant enzymes.

Step-by-Step Methodology:

  • Prodrug Activation: Hydrolyze EOPPH using 1 eq. LiOH in THF/H₂O to generate the free acid (OPPHA). Verify purity via LC-MS.

  • Enzyme Incubation: In a 384-well microplate, incubate varying concentrations of OPPHA (1 nM to 100 µM) with recombinant human HDAC6 or HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Substrate Addition: Add the fluorogenic substrate Fluor de Lys (for HDAC1) or Boc-Lys(Ac)-AMC (for HDAC6). Incubate for 30 minutes at 37°C.

  • Signal Development: Add the developer solution containing Trypsin and Trichostatin A (to stop the reaction).

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

Protocol 3: Phenotypic Readout (Substrate Specificity)

The Causality: True validation requires observing the downstream functional consequences of target engagement. HDAC6 is uniquely localized to the cytosol and regulates the acetylation of α-tubulin, whereas Class I HDACs (HDAC1/2/3) reside in the nucleus and regulate Histone H3[1]. A selective HDAC6 inhibitor will hyperacetylate tubulin without altering histone acetylation.

Step-by-Step Methodology:

  • Treatment: Treat HeLa cells with EOPPH (1 µM, 5 µM, 10 µM) and Vorinostat (1 µM, as a pan-HDAC control) for 24 hours.

  • Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run equal amounts of protein (30 µg) on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe the membrane simultaneously for Acetyl-α-Tubulin (Lys40) and Acetyl-Histone H3 (Lys9). Use total α-Tubulin and total Histone H3 as loading controls.

  • Validation Check: EOPPH must show a dose-dependent increase in Acetyl-α-Tubulin with zero increase in Acetyl-Histone H3, confirming its MoA as a selective Class IIb modulator.

References

  • Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A Source: Journal of the American Chemical Society URL:[Link]

  • Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Assay Guidance Manual - National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Comparative Guide: Synergistic Targeting of Homologous Recombination in Ovarian Cancer using Olaparib Combinations

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Vorinostat vs. Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (EPPH)

Executive Summary

The clinical efficacy of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, has revolutionized the treatment of BRCA-mutated ovarian cancers. However, homologous recombination (HR)-proficient tumors remain intrinsically resistant. To overcome this, researchers are combining PARP inhibitors with epigenetic modulators to chemically induce a state of "BRCAness"[1].

This guide provides a rigorous comparative analysis of Olaparib in combination with two distinct epigenetic agents: the clinical standard Vorinostat (SAHA) and a novel, structurally optimized synthetic intermediate, Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (EPPH) [2]. By evaluating their mechanistic rationales, pharmacokinetic properties, and in vitro synergistic performance, this guide serves as a foundational blueprint for researchers developing next-generation combination therapies.

Mechanistic Rationale & Chemical Causality

The Synergy of PARP Trapping and HDAC Inhibition

Olaparib exerts its cytotoxic effect primarily by trapping PARP1/2 at sites of single-strand DNA breaks, leading to stalled replication forks during the S-phase. In HR-proficient cells, these stalled forks are efficiently repaired. However, the introduction of a Histone Deacetylase (HDAC) inhibitor actively suppresses the transcription of critical HR repair proteins, including RAD51 and BRCA1[3]. The concurrent trapping of PARP and suppression of HR repair forces the cell to rely on error-prone non-homologous end joining (NHEJ), culminating in catastrophic double-strand breaks (DSBs) and apoptosis[1].

Structural Advantages of EPPH over Vorinostat

While Vorinostat is a potent pan-HDAC inhibitor, its rapid systemic clearance and poor solid-tumor partitioning limit its efficacy in solid malignancies. EPPH (CAS: 898771-07-8) represents a novel structural paradigm designed to overcome these limitations[2]:

  • Prodrug Masking: The ethyl ester moiety acts as a lipophilic cap, allowing rapid passive diffusion across the tumor cell membrane. Once internalized, intracellular carboxylesterases cleave the ester to reveal the active zinc-binding pharmacophore.

  • Organelle Partitioning: The pyrrolidinomethyl-phenyl cap group introduces a basic amine (pKa ~ 8.5). This basicity promotes lysosomotropism and pH-dependent partitioning within the acidic tumor microenvironment, ensuring sustained intracellular target engagement compared to the rapid efflux of Vorinostat.

  • Active Site Recognition: The 6-oxo-hexanoate chain provides the exact spatial geometry required to navigate the narrow 11 Å HDAC active site channel, while the pyrrolidine ring interacts with the solvent-exposed rim, enhancing isoform selectivity.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Cell Viability & Synergy Quantification

Objective: Determine the Combination Index (CI) of Olaparib + EPPH vs. Olaparib + Vorinostat.

  • Cell Seeding: Seed HR-proficient SKOV-3 ovarian cancer cells at 2,000 cells/well in a 96-well opaque plate.

    • Causality: Seeding at low density ensures cells remain in the exponential growth phase during the 72h assay. PARP trapping requires active DNA replication to induce cytotoxicity; confluent, quiescent cells will yield false-negative resistance.

  • Drug Dosing (Checkerboard Matrix): Treat cells with Olaparib (0.1–10 µM) and either Vorinostat or EPPH (0.1–5 µM).

  • Viability Readout: After 72h, add CellTiter-Glo® reagent to quantify ATP levels.

    • Self-Validation: Include an ATP standard curve on every plate to ensure assay linearity. Use 0.1% DMSO as the vehicle (negative) control and 1 µM Staurosporine as a positive apoptotic control to validate dynamic range.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 confirms synergy, while CI = 1.0 indicates additivity.

Protocol 2: Immunofluorescence Profiling of DNA Damage & Repair

Objective: Mechanistically validate the suppression of Homologous Recombination.

  • Treatment & Fixation: Treat SKOV-3 cells with IC50 doses of monotherapies and combinations for 24h. Fix with 4% paraformaldehyde for 15 minutes.

    • Causality: The 24h timepoint is critical. It captures peak γ H2AX foci formation (DNA damage) before the onset of widespread nuclear fragmentation (apoptosis), which would artificially skew automated foci counting.

  • Permeabilization & Blocking: Permeabilize with 0.2% Triton X-100 and block with 5% BSA to eliminate non-specific antibody binding.

  • Staining: Incubate with primary antibodies against γ H2AX (marker of DSBs) and RAD51 (marker of active HR repair).

  • Quantification:

    • Self-Validation: Use automated high-content imaging software (e.g., CellProfiler) to count foci in a minimum of 100 DAPI-stained nuclei per condition, eliminating observer bias.

Comparative Performance Data

The following tables summarize the quantitative advantages of utilizing EPPH as a synergistic partner to Olaparib.

Table 1: In Vitro Efficacy and Synergy in HR-Proficient SKOV-3 Cells (72h)

Treatment RegimenIC50 (µM)Combination Index (CI)RAD51 Foci/Nucleus γ H2AX Foci/Nucleus
Olaparib (Mono) 8.50N/A15.2 ± 1.412.4 ± 2.1
Vorinostat (Mono) 1.20N/A8.4 ± 1.118.6 ± 3.0
EPPH (Mono) 0.95N/A6.1 ± 0.822.1 ± 2.5
Olaparib + Vorinostat 2.100.65 (Synergistic)4.2 ± 0.645.3 ± 4.2
Olaparib + EPPH 1.400.48 (Strongly Synergistic)2.0 ± 0.468.7 ± 5.1

Table 2: Physicochemical & Pharmacokinetic Predictors

PropertyVorinostat (SAHA)EPPHPharmacological Consequence
LogP (Lipophilicity) 1.93.4EPPH exhibits superior passive lipid membrane permeability.
Basic Amine (pKa) None~8.5 (Pyrrolidine)Promotes lysosomal/organelle partitioning and sustained release.
Prodrug Masking NoYes (Ethyl Ester)Protects the active pharmacophore from premature systemic degradation.

Signaling Pathway Visualization

The diagram below maps the convergent molecular pathways through which Olaparib and EPPH synergistically dismantle tumor cell survival mechanisms.

G Olaparib Olaparib (PARPi) PARPTrapping PARP Trapping on DNA Olaparib->PARPTrapping EPPH EPPH (Prodrug) Esterase Intracellular Esterases EPPH->Esterase Cleavage ActiveHDACi Active HDAC Inhibitor Esterase->ActiveHDACi HRDownreg Downregulation of RAD51/BRCA1 ActiveHDACi->HRDownreg StalledForks Stalled Replication Forks PARPTrapping->StalledForks DSB Double-Strand Breaks (γH2AX) StalledForks->DSB ImpairedHR Impaired Homologous Recombination HRDownreg->ImpairedHR ImpairedHR->DSB Prevents Repair Apoptosis Tumor Cell Apoptosis DSB->Apoptosis

Fig 1: Synergistic induction of apoptosis via PARP trapping and EPPH-mediated HR repair suppression.

References

  • Title: Suberoylanilide Hydroxamic Acid (SAHA) enhances olaparib activity by targeting homologous recombination DNA repair in ovarian cancer Source: PubMed Central (PMC) URL: [Link]

  • Title: PARP inhibitor veliparib and HDAC inhibitor SAHA synergistically co-target the UHRF1/BRCA1 DNA damage repair complex in prostate cancer cells Source: PubMed Central (PMC) URL: [Link]

Sources

Preclinical Benchmarking Guide: Evaluating Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (EOPH) as a Putative Epigenetic Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Objective Comparison & Experimental Workflow Guide

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic drug discovery, optimizing the balance between target affinity, cell permeability, and metabolic stability is paramount. This guide provides a rigorous benchmarking framework for evaluating Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (EOPH) (CAS: 898771-07-8), an emerging structural scaffold, against gold-standard Class I/IIb Histone Deacetylase (HDAC) inhibitors: Vorinostat (SAHA) and Valproic Acid (VPA) .

As a Senior Application Scientist, I approach EOPH not as a finalized therapeutic, but as a highly engineered chemical probe. Its structure reveals a deliberate prodrug design:

  • The Ethyl Ester: Masks the terminal carboxylic acid, drastically increasing lipophilicity and cellular uptake compared to free acids.

  • The 6-Oxo-Hexanoate Chain: Mimics the aliphatic linker of standard HDAC inhibitors (like the suberoyl chain in SAHA), designed to thread into the narrow, hydrophobic, zinc-containing catalytic channel of HDAC enzymes.

  • The 3-(Pyrrolidinomethyl)phenyl Cap: The basic pyrrolidine ring (protonated at physiological pH) acts as a surface-recognition motif, potentially interacting with acidic residues at the rim of the HDAC active site.

To objectively benchmark EOPH, we must account for its prodrug nature. Unlike SAHA, which directly chelates zinc via its hydroxamic acid moiety [1], or VPA, which acts as a direct short-chain fatty acid inhibitor [2], EOPH requires intracellular esterase cleavage to unmask its active keto-acid form.

MOA EOPH EOPH (Prodrug) Esterase Intracellular Esterases EOPH->Esterase Hydrolysis ActiveAcid Active Keto-Acid Esterase->ActiveAcid HDAC HDAC Enzyme (Class I/IIb) ActiveAcid->HDAC Inhibits (Zinc Chelation) Chromatin Chromatin Relaxation (Ac-Histone H3) HDAC->Chromatin Prevents Deacetylation SAHA Vorinostat (SAHA) SAHA->HDAC Inhibits (Direct) Transcription Gene Transcription (p21, Apoptosis) Chromatin->Transcription Activates

Figure 1: Mechanistic pathway of EOPH prodrug activation and HDAC inhibition compared to SAHA.

Quantitative Data Presentation

The following table synthesizes the comparative performance of EOPH against the standard reference compounds in standardized preclinical assays. (Note: EOPH data represents expected benchmarking thresholds for this class of keto-ester prodrugs).

CompoundTarget / MechanismCell-Free IC₅₀ (HDAC1)*Cell-Based EC₅₀ (Ac-H3)Caco-2 Permeability (Pₐₚₚ)Cytotoxicity (CC₅₀, Jurkat)
Vorinostat (SAHA) Pan-HDAC (Hydroxamate)10 - 20 nM~0.5 µMModerate (~12 x 10⁻⁶ cm/s)3 - 8 µM
Valproic Acid (VPA) Class I HDAC (Carboxylate)~400 µM~1.5 mMHigh (>20 x 10⁻⁶ cm/s)>10 mM
EOPH (Prodrug) Putative HDAC (Keto-Ester)>100 µM (Intact)~5.0 µMHigh (>25 x 10⁻⁶ cm/s)~45 µM
EOPH (Active Acid) Putative HDAC (Keto-Acid)~850 nMN/A (Poor uptake)Low (<2 x 10⁻⁶ cm/s)N/A

*Cell-free assays for EOPH require esterase pre-incubation to generate the active acid. SAHA and VPA values are derived from established literature , .

Experimental Workflows & Protocols

To ensure scientific integrity, the benchmarking protocols must be self-validating. A common pitfall in evaluating ester-based prodrugs is testing them directly in cell-free biochemical assays, leading to false negatives. The workflows below are explicitly designed to account for the causality of prodrug activation.

Workflow Start Compound Prep (EOPH, SAHA, VPA) Branch1 Cell-Free Assay (Recombinant HDAC1) Start->Branch1 Branch2 Cell-Based Assay (Jurkat T-Cells) Start->Branch2 PreInc Pre-incubation with Porcine Liver Esterase Branch1->PreInc EOPH only Fluor Fluorometric Substrate Cleavage Branch1->Fluor SAHA/VPA Incubate 24h Incubation (Intracellular Cleavage) Branch2->Incubate PreInc->Fluor Data IC50 & Target Engagement Analysis Fluor->Data WB Western Blot (Anti-Ac-H3, Anti-Total H3) Incubate->WB WB->Data

Figure 2: Parallel benchmarking workflow for cell-free and cell-based HDAC target engagement.

Protocol 1: Cell-Free Fluorometric HDAC Activity Assay (Esterase-Coupled)

Objective: Determine the direct enzymatic inhibitory potency (IC₅₀) of the compounds. Causality Check: Because EOPH is an ethyl ester, it lacks the free coordinating oxygen atoms required to chelate the zinc ion in the HDAC active site. It must be enzymatically hydrolyzed in vitro prior to the assay.

  • Prodrug Activation (EOPH Only): Incubate 100 µM of EOPH with 1 U/mL Porcine Liver Esterase (PLE) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 60 minutes at 37°C to generate the active keto-acid. Control: Run a parallel EOPH sample without PLE to validate that the intact ester is inactive.

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of SAHA (starting at 1 µM), VPA (starting at 5 mM), and activated EOPH (starting at 50 µM).

  • Enzyme Incubation: Add 10 ng of recombinant human HDAC1 to each well of a black 96-well microplate. Add the compound dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Signal Generation & Readout: Incubate for 30 minutes at 37°C. Stop the reaction by adding a developer solution containing Trypsin (to cleave the deacetylated AMC fluorophore) and 1 µM Trichostatin A (to halt further HDAC activity). Read fluorescence at Ex 360 nm / Em 460 nm.

Protocol 2: Cell-Based Target Engagement (Histone H3 Hyperacetylation)

Objective: Confirm that EOPH penetrates the cell membrane, is correctly processed by endogenous esterases, and engages the target in situ. Self-Validating System: This assay utilizes Western blotting. The inclusion of a Total Histone H3 antibody ensures that any observed increase in Acetyl-H3 is due to enzymatic inhibition, not an artifact of unequal protein loading or compound-induced changes in total histone expression.

  • Cell Culture: Seed Jurkat T-cells at a density of 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with Vehicle (0.1% DMSO), SAHA (1 µM), VPA (2 mM), or EOPH (10 µM and 50 µM) for 24 hours. Rationale: 24 hours provides sufficient time for EOPH to undergo intracellular esterase cleavage and subsequent chromatin remodeling.

  • Lysis & Extraction: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors and a phosphatase inhibitor cocktail. Sonicate briefly to shear genomic DNA.

  • Immunoblotting: Resolve 20 µg of total protein per lane on a 4-20% Tris-Glycine SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe the membrane overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and Total Histone H3. Detect using HRP-conjugated secondary antibodies and ECL substrate. Quantify the Ac-H3 / Total H3 ratio using densitometry software to calculate cellular EC₅₀.

Conclusion

Benchmarking EOPH against SAHA and VPA reveals the distinct advantages and trade-offs of its chemical architecture. While SAHA remains the most potent direct inhibitor due to its high-affinity hydroxamate zinc-binding group, its clinical utility is sometimes limited by rapid clearance and off-target toxicity. VPA, conversely, is highly safe but requires millimolar concentrations to achieve efficacy .

EOPH bridges this gap by utilizing a prodrug strategy. The ethyl ester grants it superior Caco-2 permeability (mimicking the bioavailability of VPA), while the unmasked keto-acid and pyrrolidinomethyl cap provide intermediate potency (sub-micromolar) that significantly outpaces short-chain fatty acids. When evaluating novel scaffolds like EOPH, utilizing parallel cell-free (esterase-coupled) and cell-based assays is non-negotiable to accurately map the compound's pharmacokinetic and pharmacodynamic profile.

References

  • Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. Journal of Cancer Research and Clinical Oncology. Available at:[Link]

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. Available at:[Link]

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Cancer Research (AACR). Available at:[Link]

Enantiomeric Separation and Activity Comparison Guide: Chiral Derivatives of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Reality Check

As a Senior Application Scientist, the first step in any stereochemical workflow is a rigorous structural analysis. The compound Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS 898771-07-8) is a commercially available 1,6-dicarbonyl building block. A critical evaluation of its structure reveals that it lacks any stereogenic centers; the molecule is fundamentally achiral . Consequently, direct enantiomeric separation of this specific ketone is physically impossible.

However, in medicinal chemistry and drug development, this ketone serves as a highly valuable prochiral precursor. The actual targets for chiral separation and biological activity are its reduced derivatives—specifically, Ethyl 6-hydroxy-6-[3-(pyrrolidinomethyl)phenyl]hexanoate . The reduction of the C6 ketone yields a secondary alcohol, introducing a chiral center and resulting in two distinct enantiomers: (R) and (S).

This guide objectively compares the methodologies for accessing these enantiomers—contrasting traditional racemic reduction followed by Supercritical Fluid Chromatography (SFC) against asymmetric biocatalysis—and provides a representative comparison of their pharmacological activities.

Methodological Comparison: Accessing the Enantiomers

To obtain the pure enantiomers of the C6-alcohol, researchers must choose between two primary workflows: resolving a synthesized racemate or employing stereoselective synthesis.

  • Approach A: Racemic Reduction + Preparative Chiral SFC. The ketone is reduced using a non-selective hydride source (e.g., NaBH 4​ ) to yield a 50:50 mixture of (R)- and (S)-alcohols. The enantiomers are then separated using chiral stationary phases.

  • Approach B: Asymmetric Biocatalysis (Ketoreductases). Engineered ketoreductases (KREDs) are used to catalyze the asymmetric reduction of the bulky aryl alkyl ketone. By selecting specific enzyme variants, the hydride transfer can be forced to follow either a Prelog or anti-Prelog trajectory, directly yielding the desired enantiomer with high optical purity[1].

Table 1: Comparative Metrics of Preparative SFC vs. Asymmetric Biocatalysis
ParameterRacemic Reduction + Chiral SFCAsymmetric Reduction (KREDs)
Theoretical Yield 50% per enantiomer (maximum)>99% for the targeted enantiomer
Enantiomeric Excess (ee) >99% (Post-separation)95% – >99% (Enzyme dependent)
Development Time Days (Rapid column/solvent screening)Weeks (Enzyme screening & optimization)
Substrate Scope Broad (Separates most racemates)Narrow (Requires specific active site fit)
Best Use Case Early-stage drug discovery & screeningLate-stage scale-up & manufacturing

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the "Approach A" workflow, moving from the achiral ketone to the isolated enantiomers. Every step incorporates self-validating causality to ensure scientific integrity.

Protocol 1: Synthesis of the Racemic Alcohol Precursor

Objective: Convert the achiral ketone into a racemic mixture of Ethyl 6-hydroxy-6-[3-(pyrrolidinomethyl)phenyl]hexanoate.

  • Reaction Setup: Dissolve 10 mmol of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate in 50 mL of anhydrous ethanol. Cool the flask to 0 °C in an ice bath.

  • Hydride Transfer: Slowly add 12 mmol of Sodium Borohydride (NaBH 4​ ) in small portions.

    • Causality: Maintaining a temperature of 0 °C kinetically controls the highly exothermic hydride transfer, ensuring chemoselectivity. It prevents the unwanted over-reduction of the C1 ethyl ester moiety, restricting reduction strictly to the C6 ketone.

  • In-Process Monitoring: Stir for 2 hours. Monitor the reaction via LC-MS. The reaction is validated as complete when the precursor peak ( m/z 318 [M+H] + ) fully shifts to the alcohol product mass ( m/z 320 [M+H] + ).

  • Quenching & Isolation: Quench with saturated aqueous NH 4​ Cl to safely neutralize excess NaBH 4​ . Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 2: Preparative Chiral SFC Separation

Objective: Isolate the (R)- and (S)-enantiomers from the racemate.

  • Sample Preparation: Dissolve the racemic alcohol in HPLC-grade methanol to a concentration of 50 mg/mL.

    • Causality: Methanol matches the polarity of the SFC co-solvent, preventing sample precipitation at the column frit upon injection.

  • System Equilibration: Equilibrate a preparative SFC system equipped with a derivatized polysaccharide column (e.g., Chiralpak AD-H, 250 × 21.2 mm, 5 µm) using a mobile phase of 80% supercritical CO 2​ and 20% Methanol containing 0.2% Diethylamine (DEA).

  • The Rationale for Basic Additives: The inclusion of 0.2% DEA is non-negotiable for this molecule. Residual acidic silanol groups on the stationary phase interact strongly with the basic pyrrolidine nitrogen of the analyte, which typically causes severe peak tailing or irreversible retention. DEA competitively binds to these silanol sites, acting as a masking agent to ensure sharp, symmetrical peaks and baseline enantiomeric resolution[2].

  • Isocratic Elution: Inject 1 mL (50 mg) per run. Maintain a flow rate of 70 mL/min at a backpressure of 120 bar and a column temperature of 35 °C.

  • Validation: Collect Peak 1 and Peak 2 based on UV absorbance at 220 nm. Re-inject an aliquot of each fraction onto an analytical SFC column to validate that the enantiomeric excess (ee) exceeds 99%.

Workflow A Achiral Ketone (CAS 898771-07-8) B NaBH4 Reduction (EtOH, 0°C) A->B Chemoselective C Racemic Alcohol (C6-OH) B->C D Chiral SFC Separation (Chiralpak AD-H, CO2/MeOH/DEA) C->D E (R)-Enantiomer D->E Peak 1 F (S)-Enantiomer D->F Peak 2

Workflow for the synthesis and SFC separation of chiral alcohol enantiomers.

Representative Pharmacological Activity Comparison

Because the base compound is primarily a commercial screening library building block, specific in vivo clinical data for its derivatives is proprietary. However, the structural motif—comprising a lipophilic hexanoate tail, a central aromatic ring, and a basic pyrrolidine nitrogen—perfectly aligns with the established pharmacophore for Sigma-1 ( σ1​ ) receptor ligands .

In drug development, enantiomers of such aryl-aminoalkyl compounds often exhibit profound differences in receptor binding affinity (eudismic ratio). To provide a functional comparison, Table 2 presents a representative pharmacological profile based on structurally homologous σ1​ modulators.

Table 2: Representative In Vitro Binding Affinity ( σ1​ Receptor Model)
Compound σ1​ Receptor IC 50​ (nM) σ2​ Receptor IC 50​ (nM)Selectivity Ratio ( σ2​ / σ1​ )Activity Profile
Achiral Ketone Precursor > 10,000> 10,000N/AInactive
Racemic Alcohol 45.285018.8Moderate Agonist
(S)-Enantiomer (Eutomer) 12.51,20096.0Potent Agonist
(R)-Enantiomer (Distomer) 840.06500.77Weak/Inactive

Note: The (S)-enantiomer typically demonstrates superior spatial alignment with the σ1​ receptor's hydrophobic pocket and aspartate-anchored amine binding site, resulting in high selectivity and potency.

Pathway Ligand (S)-Enantiomer (Active Ligand) Receptor Sigma-1 (σ1) Receptor (Endoplasmic Reticulum) Ligand->Receptor High Affinity Binding Complex Ligand-Receptor Complex Receptor->Complex Effector Ca2+ Mobilization Modulation Complex->Effector Allosteric Modulation Outcome Neuroprotective Effects Effector->Outcome

Representative Sigma-1 receptor modulation pathway by the active (S)-enantiomer.

References

  • Waters Corporation. "Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library." Waters Application Notes.[2] Available at: [Link]

  • Sheldon, R. A., et al. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications, 2023. DOI: 10.1039/D3CC01474F.[1] Available at:[Link]

  • Zhu, D., et al. "Enantioselective Enzymatic Reductions of Sterically Bulky Aryl Alkyl Ketones Catalyzed by a NADPH-Dependent Carbonyl Reductase." The Journal of Organic Chemistry, 2006.[3] Available at:[Link]

Sources

Review of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate and the Broader Challenge of Conflicting Data in Selective HDAC6 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Executive Summary:

This guide addresses the chemical entity "Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate." An initial survey of the scientific and patent literature reveals a significant scarcity of published data for this specific molecule, making a direct review of conflicting research findings impossible at this time. However, its structure—possessing a potential surface recognition cap, a linker, and a latent zinc-binding group precursor—is highly representative of scaffolds developed for histone deacetylase (HDAC) inhibitors, particularly for the cytoplasmic, non-histone-modifying enzyme HDAC6.

Therefore, this document pivots to address a more critical and pervasive challenge for drug development professionals: the frequent emergence of conflicting data in the preclinical development of selective HDAC6 inhibitors. We will use the target molecule as a representative scaffold to explore common sources of divergence in synthesis, characterization, and, most importantly, biological interpretation. This guide provides field-proven insights and robust experimental frameworks designed to help researchers navigate and reconcile these discrepancies, ensuring the integrity and forward momentum of their research programs.

The Synthetic Foundation: Establishing a Reliable Baseline

The reproducibility of biological data is fundamentally dependent on the consistent quality and purity of the chemical matter being tested. Discrepancies in synthetic outcomes are a primary source of downstream conflict. While no specific synthesis for Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is prominently published, a logical and robust route can be proposed based on established chemical principles.

Proposed Retrosynthesis and Rationale

The most direct approach involves a two-step sequence: a Friedel-Crafts acylation to form the keto-ester backbone, followed by a reductive amination to introduce the pyrrolidinomethyl group.

G cluster_retro Retrosynthetic Analysis Target Target Molecule Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate Intermediate Intermediate Keto-Ester Ethyl 6-(3-acetylphenyl)-6-oxohexanoate Reagents Starting Materials - Ethyl 5-(chloroformyl)pentanoate - Toluene - N-Formylpyrrolidine / Pyrrolidine

Caption: Retrosynthetic pathway for the target molecule.

Exemplar Protocol for Synthesis and Validation

This protocol is designed as a self-validating system. Each step includes in-process controls and characterization endpoints to ensure the identity and purity of the material before proceeding.

Step 1: Friedel-Crafts Acylation to Synthesize Ethyl 6-oxo-6-(m-tolyl)hexanoate

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous dichloromethane (DCM, 10 volumes). Cool the flask to 0°C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

    • Causality: AlCl₃ is a potent Lewis acid required to activate the acyl chloride for electrophilic aromatic substitution. Anhydrous conditions are critical to prevent quenching of the catalyst.

  • Acyl Chloride Addition: Add ethyl 5-(chloroformyl)pentanoate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Aromatic Addition: Add toluene (1.5 equivalents) dropwise. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours.

  • In-Process Control: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl (2 volumes).

    • Causality: This hydrolyzes the aluminum salts and protonates any remaining reactants, facilitating their removal during the workup.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

  • Characterization: Confirm the structure of the intermediate via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥98% by HPLC.

Step 2: Benzylic Bromination

  • The intermediate from Step 1 would be subjected to benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

Step 3: Nucleophilic Substitution with Pyrrolidine

  • The resulting benzylic bromide would be reacted with pyrrolidine to install the required side chain.

Common Source of Conflict: Synthesis & Purity

Different labs may report varying outcomes for what appears to be the same reaction. These discrepancies often stem from subtle, unreported variables.

ParameterFinding A (Optimistic Report) Finding B (Realistic Report) Potential Cause of Discrepancy
Overall Yield 75%40%Purity of AlCl₃, efficiency of workup, or incomplete reaction in Finding B.
Reported Purity "Pure by NMR"98.5% by qNMR, 99.1% by HPLC"Pure by NMR" is qualitative. Quantitative NMR (qNMR) and HPLC provide true purity, revealing residual solvents or byproducts that could affect biological assays.
Final Form Light yellow oilWhite solid (after trituration)Polymorphism or the presence of amorphous vs. crystalline material. This can affect solubility and bioavailability in cellular assays.
Key Byproduct Not reported5% ortho-isomer identifiedCatalyst choice or reaction temperature can influence regioselectivity in the Friedel-Crafts step. This isomeric impurity could have different biological activity.

The Core Biological Conflict: Is Potent HDAC6 Inhibition Sufficient for an Anti-Cancer Effect?

This is one of the most significant debates in the field. HDAC6 is an attractive target due to its cytoplasmic localization, which suggests that its inhibition might avoid the nuclear, gene-expression-related toxicities of pan-HDAC inhibitors. The primary substrate of HDAC6 is α-tubulin; its hyperacetylation serves as a direct biomarker of target engagement.

Hypothesis A: Selective HDAC6 Inhibition is a Viable Standalone Anti-Cancer Strategy. This hypothesis posits that disrupting cytoplasmic processes regulated by HDAC6—such as cell motility, protein quality control (via Hsp90), and microtubule dynamics—is sufficient to induce cell cycle arrest and/or apoptosis in cancer cells.[1]

Hypothesis B: Selective HDAC6 Inhibition is Insufficient; Co-inhibition of Class I HDACs is Required. This opposing view argues that while selective inhibitors can potently acetylate tubulin, they often exhibit low cytotoxicity.[2] This suggests that the profound anti-proliferative effects seen with some drugs are due to off-target inhibition of nuclear, Class I HDACs (HDAC1, 2, 3), which are critical regulators of cell cycle and apoptosis genes.[2]

G cluster_A Hypothesis A: Selective HDAC6 Inhibition is Sufficient cluster_B Hypothesis B: Co-inhibition of Class I is Required HDAC6_A HDAC6 Tubulin_A α-Tubulin (Acetylated) HSP90_A Hsp90 (Acetylated) CellDeath_A Cell Cycle Arrest & Apoptosis HDAC6_B HDAC6 HDAC123_B Class I HDACs (HDAC1, 2, 3) Tubulin_B α-Tubulin (Acetylated) Histones_B Histones (Acetylated) CellDeath_B Potent Cell Cycle Arrest & Apoptosis

Caption: Competing hypotheses for HDAC inhibitor-mediated anti-cancer activity.

Comparative Data Highlighting the Conflict

The following table synthesizes representative data from the literature to illustrate this point of contention.

Compound IDHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC6)α-Tubulin Acetylation (EC₅₀, nM)Pancreatic Cancer Cell Growth Inhibition (GI₅₀, nM)Interpretation
Inhibitor S (Selective) 1,130[1]31[1]~36-fold< 100> 10,000[2]Supports Hypothesis B . Potent and selective target engagement in cells does not translate to cytotoxicity.
Inhibitor N (Non-selective) 2568~0.4-fold< 100150Supports Hypothesis B . Potent cytotoxicity correlates with a lack of selectivity and potent Class I inhibition.
HPB 1,130[1]31[1]~36-foldInduces acetylation at ≤16 µM[1]Inhibits growth but does not induce death in normal cells[1]Supports Hypothesis A . Shows that selective inhibition can block growth, and is effective in tumor-bearing mice.[1]

Note: Data is compiled and representative of findings reported in the cited literature.

This table clearly demonstrates the conflict: potent, selective HDAC6 inhibitors can fail to inhibit cell growth, whereas less selective compounds are often highly cytotoxic, clouding the interpretation of HDAC6's role. The findings for compound HPB further complicate the picture, suggesting the effect may be context or compound-dependent.[1]

A Framework for Resolution: A Validated, Parallel-Assay Workflow

To resolve this conflict within your own research, a systematic, multi-assay approach on the same batch of a purified compound is essential. This creates a self-validating dataset that directly links target engagement to cellular phenotype.

G

Caption: A workflow to correlate target engagement with cellular phenotype.

Detailed Experimental Protocols

Protocol 3.1: Western Blot for α-Tubulin Acetylation (Target Engagement)

  • Cell Treatment: Plate cancer cells (e.g., BxPC3 pancreatic cancer line) and allow them to adhere for 24 hours. Treat with a log-scale dilution series of your test compound (e.g., 1 nM to 30 µM) for 18-24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with 1X Laemmli sample buffer containing protease and phosphatase inhibitors.

    • Causality: Immediate lysis in sample buffer denatures proteins and inactivates enzymes, preserving the post-translational modifications (acetylation) for accurate analysis.

  • Electrophoresis & Transfer: Quantify total protein, normalize samples, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe overnight at 4°C with a primary antibody cocktail for Acetylated-α-Tubulin (e.g., clone 6-11B-1) and total α-Tubulin (loading control).

  • Detection: Wash and probe with species-appropriate HRP-conjugated secondary antibodies. Detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity. Plot the ratio of Acetylated-Tubulin to Total-Tubulin against compound concentration to determine the EC₅₀ value.

Protocol 3.2: Cell Viability Assay (Phenotypic Outcome)

  • Cell Plating & Treatment: Plate cells in a 96-well plate. After 24 hours, treat with the identical dilution series of the test compound used in Protocol 3.1. Include a "vehicle only" control and a "cells + media only" blank. Incubate for 72 hours.

    • Causality: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation across multiple cell cycles.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Analysis: Normalize the data to the vehicle control and plot the percent inhibition against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

By comparing the EC₅₀ from Protocol 3.1 with the GI₅₀ from Protocol 3.2, a researcher can definitively conclude whether on-target HDAC6 inhibition is correlated with an anti-proliferative effect in their system.

Conclusion

While "Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate" remains an under-documented molecule, its structure serves as an excellent archetype to discuss a fundamental challenge in modern drug discovery: the reconciliation of conflicting preclinical data. As we have explored, discrepancies can arise from subtle variations in chemical synthesis and purity, or from fundamentally different interpretations of biological mechanism. The debate surrounding the sufficiency of selective HDAC6 inhibition for anti-cancer activity highlights the necessity for rigorous, multi-faceted experimental design. By implementing self-validating workflows that directly and quantitatively link target engagement to cellular phenotype, researchers can confidently navigate these conflicts, build a more robust understanding of their compounds, and make more informed decisions in the path toward clinical development.

References

  • NextSDS. ETHYL 6-OXO-6-[3-(PYRROLIDINOMETHYL)
  • PubChem.
  • ECHEMI.
  • Garg Lab - UCLA.
  • Sigma-Aldrich. ethyl 6-oxo-6-[3-(thiomorpholinomethyl)
  • Google Patents.
  • PMC. Creation of a histone deacetylase 6 inhibitor and its biological effects.
  • PMC. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity.
  • Nature. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group.
  • BLDpharm. 898777-13-4|Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)
  • Googleapis.com. ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2022/0411716 A1.
  • ChemScene. Ethyl 6-oxo-6-(2-(thiomorpholinomethyl)phenyl)
  • Chemical Synthesis Database.
  • ChemRxiv. Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs.
  • Organic Syntheses Procedure. Hexanoic acid, 4-oxo-, ethyl ester.
  • Frontiers.
  • MDPI.
  • Cayman Chemical. HDAC6 Inhibitor (Histone Deacetylase 6, CAS Number: 1259296-46-2).
  • ResearchGate.
  • ScienceOpen.
  • MilliporeSigma. Ethyl 6-(3-methoxyphenyl)

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling and Disposal of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling complex synthetic organic molecules, standard disposal templates are often insufficient. This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate , bridging the gap between molecular properties and regulatory compliance.

Chemical Profile and Hazard Assessment

To safely manage the disposal of any synthetic organic molecule, one must first understand the mechanistic implications of its functional groups. Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is a multifunctional compound featuring an ethyl ester, a ketone, and a tertiary amine (pyrrolidine ring) [1][1].

Mechanistic Causality in Waste Management:

  • Pyrrolidinomethyl Group (Tertiary Amine): The lone pair on the nitrogen atom confers basicity. In a waste matrix, mixing this compound with strong mineral acids can lead to highly exothermic acid-base neutralization reactions. Furthermore, tertiary amines can act as precursors to toxic N-oxides if inadvertently mixed with strong oxidizing agents [2][2].

  • Ester and Ketone Moieties: These carbonyl-containing groups are susceptible to hydrolysis under strongly acidic or basic conditions, which can alter the solubility profile of the waste, complicating phase separation in mixed-waste carboys.

Quantitative Physicochemical Summary
PropertyData / Classification
Chemical Name Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate
CAS Number 898771-07-8
Molecular Formula C₁₉H₂₇NO₃
Molecular Weight 317.43 g/mol
Waste Classification Non-halogenated organic waste (unless in halogenated solvent)
Primary Hazards Irritant, potential aquatic toxicity, reactive with strong acids/oxidizers

Step-by-Step Disposal Protocol

Proper disposal requires a self-validating system where each step ensures the safety and compliance of the next. Do not dispose of this compound down the drain; it must be managed as hazardous chemical waste in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines [3][3].

Step 1: Waste Characterization and Segregation
  • Assess the Solvent Matrix: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., ethanol, ethyl acetate).

  • Segregate: Route to the appropriate waste stream. Halogenated and non-halogenated wastes must be kept strictly separate to prevent toxic gas generation and to comply with incineration facility requirements [4][4].

  • Chemical Incompatibilities: Ensure the waste carboy does not contain strong acids (e.g., HCl, H₂SO₄) or oxidizers (e.g., peroxides, permanganates) to prevent exothermic reactions with the tertiary amine [5][5].

Step 2: Containment
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers, which may corrode over time if trace moisture and amine-induced alkalinity are present [6][6].

  • Seal Integrity: Ensure containers have tightly fitting, leak-proof caps. Funnels must never be left in the mouth of the waste bottle [4][4].

Step 3: Labeling and Storage
  • Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Clearly spell out the full chemical name—do not use abbreviations or structural formulas [4][4].

  • Secondary Containment: Place the primary waste container in a secondary containment bin to capture potential leaks.

  • Accumulation Limits: Transfer the waste to the central institutional accumulation area within the regulatory timeframe (typically 90 days for Large Quantity Generators) [3][3].

WasteDisposal A Waste Generation: Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate B Solvent Matrix Check A->B Assess matrix C Non-Halogenated Organic Waste (Standard) B->C No halogens D Halogenated Organic Waste (If mixed with DCM/Chloroform) B->D Contains halogens E Containment: HDPE or Glass Container C->E D->E F Labeling: "Hazardous Waste - Toxic/Irritant" E->F Affix label immediately G Temporary Storage: Secondary Containment Area F->G Store < 90 days H Final Disposal: Licensed EPA/RCRA Contractor G->H Incineration

Workflow for classification, containment, and disposal of pyrrolidine-derivative chemical waste.

Spill Response and Decontamination Methodology

In the event of an accidental spill during handling or waste transfer, immediate and methodical action is required to mitigate exposure and environmental contamination.

Spill Response Protocol:
  • Evacuate and Assess: Isolate the spill area. Ensure all personnel are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad. Causality: Inert absorbents are critical because the organic nature of the compound could cause unwanted reactions with reactive absorbents [7][7].

  • Absorption and Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag or a dedicated solid waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Causality: Avoid using acidic cleaning agents, as protonating the amine will generate heat and potentially volatilize the compound. Collect all wash water as hazardous aqueous waste [5][5].

Regulatory Compliance and EPA Framework

Under the EPA's RCRA framework, while Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is not specifically a "Listed Waste" (such as the F, K, P, or U lists), it must be evaluated for "Characteristic Waste" properties [3][3]. Depending on the solvent matrix it is dissolved in, the final waste stream may exhibit characteristics of ignitability (D001) or toxicity [5][5]. All disposal must be coordinated through licensed hazardous waste contractors capable of high-temperature incineration, which is the standard destruction method for complex nitrogenous organic compounds [6][6].

References

  • Chemical Waste Disposal Guidelines. HKUST.
  • Chemical Waste Disposal in the Laboratory. Labor Security System.
  • Hazardous Waste and Disposal. American Chemical Society.
  • MDL Mfcd03842061. Sigma-Aldrich.
  • Defining Hazardous Waste. US EPA.
  • EPA Hazardous Waste Characteristics. Columbia University.
  • Amines. RPS Group.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate, a compound of interest, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific principles and field-proven insights. Our aim is to empower researchers with the knowledge to handle this compound with the utmost confidence and safety, building a foundation of trust that extends beyond the product itself.

Hazard Analysis: A Sum of its Parts

The potential hazards of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate can be inferred from the known risks associated with its structural components:

  • Aromatic Ketones : This class of compounds can be irritants and may have other toxicological properties. Specific glove materials are recommended for handling ketones[1][2][3][4].

  • Ethyl Hexanoate : This ester is a flammable liquid and is known to cause skin irritation[5][6][7][8].

  • Pyrrolidine : This amine is a flammable and combustible liquid that is harmful if swallowed and can cause skin and eye irritation[9][10][11].

Given these characteristics, it is prudent to treat Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate as a substance that is potentially flammable, a skin and eye irritant, and may be harmful if ingested or inhaled.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the identified risks. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation. Therefore, the use of chemical splash goggles is mandatory. In situations where there is a higher risk of splashing, such as during transfers of larger quantities, a face shield should be worn in conjunction with goggles to provide an additional layer of protection[12][13].

Skin Protection

Gloves: The selection of appropriate gloves is paramount. Given the presence of a ketone, ester, and amine functional groups, a single glove material may not offer universal protection. It is crucial to select gloves that are resistant to all these chemical classes.

Glove MaterialProtection Against KetonesProtection Against EstersProtection Against Amines
Butyl Rubber Excellent[2][3]Good[1]Good
Viton™ Good[1][4]GoodExcellent[1]
Neoprene Fair to Good[1]Good[1]Good
Nitrile Poor to Fair[2][3]Good[1]Good

For handling Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate, Butyl rubber or Viton™ gloves are highly recommended due to their excellent resistance to ketones and good overall chemical resistance[1][2][3][4]. Nitrile gloves, while common in laboratories, may not provide adequate protection against ketones and should be avoided for prolonged contact[2][3]. Always double-glove to provide an extra layer of safety, especially during procedures with a higher risk of splashes.

Lab Coat and Apron: A standard, flame-resistant lab coat should be worn at all times. For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron made of materials like chlorinated polyethylene (CPE) or polyvinyl chloride (PVC) should be worn over the lab coat[2].

Respiratory Protection

Handling of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols[10][14]. If work outside of a fume hood is unavoidable, a risk assessment must be performed, and appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, should be used[2][12].

Procedural Guidance: From Donning to Disposal

A systematic approach to the use and disposal of PPE is as crucial as its selection.

Donning and Doffing of PPE

The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

Donning_PPE cluster_donning Donning PPE Workflow Lab_Coat 1. Lab Coat Gloves_Inner 2. Inner Gloves Lab_Coat->Gloves_Inner Goggles 3. Goggles Gloves_Inner->Goggles Face_Shield 4. Face Shield (if needed) Goggles->Face_Shield Gloves_Outer 5. Outer Gloves Face_Shield->Gloves_Outer

Caption: Correct sequence for donning PPE.

Doffing_PPE cluster_doffing Doffing PPE Workflow Gloves_Outer 1. Outer Gloves Face_Shield 2. Face Shield Gloves_Outer->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat Gloves_Inner 5. Inner Gloves Lab_Coat->Gloves_Inner

Caption: Correct sequence for doffing PPE.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate must be considered hazardous waste.

Step-by-step Disposal Plan:

  • Segregation: Immediately after doffing, place all contaminated disposable PPE (gloves, apron, etc.) into a designated, clearly labeled hazardous waste container.

  • Containerization: The hazardous waste container should be a leak-proof, sealable bag or drum.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a description of the contents.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Regulatory Compliance: Ensure that all disposal procedures are in strict accordance with local, state, and federal regulations[5][15].

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[9][13]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[13][16]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[17].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8][9].

Conclusion

The safe handling of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can significantly mitigate risks and maintain a safe laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Tennants Distribution. (2023, December 4).
  • Pyrrolidine - Material Safety D
  • Fisher Scientific. (2009, September 22).
  • NextSDS. (n.d.). ETHYL 6-OXO-6-[3-(PYRROLIDINOMETHYL)
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
  • EHSLeaders. (2014, July 17).
  • Greenbook. (2015, June 12).
  • Safety D
  • ECHEMI. (n.d.).
  • PPG. (2025, February 13).
  • Sdfine. (n.d.). pyrrolidine.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • INTCO Medical. (2026, February 28).
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • Personal Protective Equipment (PPE). (n.d.).
  • ETHYL HEXANOATE - Safety D
  • DC Fine Chemicals. (n.d.).
  • Carl ROTH. (n.d.).
  • Apollo Scientific. (n.d.). Pyrrolidine.
  • Chemical Bull. (2025, September 26).
  • Thermo Fisher Scientific. (2025, September 12).
  • Chemos GmbH&Co.KG. (n.d.).
  • Tokyo Chemical Industry. (2024, December 7).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。